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  • Product: 3-(4-Aminophenyl)-1H-pyridin-2-one
  • CAS: 1352318-68-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-(4-Aminophenyl)-1H-pyridin-2-one

Foreword: The Significance of the Pyridin-2-one Scaffold in Modern Drug Discovery The 3-(4-aminophenyl)-1H-pyridin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds wi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of the Pyridin-2-one Scaffold in Modern Drug Discovery

The 3-(4-aminophenyl)-1H-pyridin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. The inherent functionalities of this molecule—a hydrogen bond donor and acceptor in the pyridinone ring and a versatile amino group on the phenyl substituent—allow for a multitude of interactions with biological targets. Pyridin-2-one derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of a robust and efficient synthetic pathway to 3-(4-aminophenyl)-1H-pyridin-2-one, offering insights into the underlying chemical principles and practical considerations for its successful laboratory-scale preparation.

Strategic Overview of the Synthesis

The synthesis of 3-(4-aminophenyl)-1H-pyridin-2-one is most effectively approached through a three-step sequence. This strategy leverages a key palladium-catalyzed cross-coupling reaction to construct the core biaryl structure, followed by a reliable reduction to install the final amine functionality. This pathway is chosen for its high efficiency, substrate tolerance, and the commercial availability of the starting materials.

Synthesis_Overview A 1H-Pyridin-2-one B 3-Bromo-1H-pyridin-2-one A->B Bromination C 3-(4-Nitrophenyl)-1H-pyridin-2-one B->C Suzuki-Miyaura Coupling D 3-(4-Aminophenyl)-1H-pyridin-2-one C->D Nitro Group Reduction

Caption: Overall synthetic strategy for 3-(4-Aminophenyl)-1H-pyridin-2-one.

Part 1: Synthesis of the Key Intermediate: 3-Bromo-1H-pyridin-2-one

The initial step involves the regioselective bromination of the 1H-pyridin-2-one ring at the 3-position. This is a critical step as it installs the necessary handle for the subsequent carbon-carbon bond formation.

Mechanism and Rationale

The bromination of 1H-pyridin-2-one is an electrophilic aromatic substitution reaction. The pyridinone ring is activated towards electrophilic attack due to the electron-donating character of the nitrogen and oxygen atoms. The reaction is typically carried out in a polar protic solvent such as glacial acetic acid, which facilitates the polarization of the bromine molecule, enhancing its electrophilicity.

Experimental Protocol: Bromination of 1H-Pyridin-2-one
  • Reaction Setup: In a well-ventilated fume hood, dissolve 1H-pyridin-2-one (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid to the stirring solution at room temperature. The addition should be done dropwise to control the reaction exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Upon completion, the reaction mixture is poured into ice-water, leading to the precipitation of the crude product. The precipitate is collected by vacuum filtration, washed with cold water, and then a small amount of cold diethyl ether to remove any unreacted bromine.

  • Purification: The crude 3-bromo-1H-pyridin-2-one can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the product as a crystalline solid.[3][4]

Parameter Value
Starting Material1H-Pyridin-2-one
ReagentsBromine, Glacial Acetic Acid
Typical Yield75-85%
Purity (post-recrystallization)>98%

Part 2: Carbon-Carbon Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6][7] In this step, the previously synthesized 3-bromo-1H-pyridin-2-one is coupled with 4-nitrophenylboronic acid.

Mechanistic Insights and Key Considerations

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (3-bromo-1H-pyridin-2-one) to form a Pd(II) species.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, and the desired biaryl product is released, regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction. A common and effective system utilizes a palladium source like palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0), a phosphine ligand such as XPhos or triphenylphosphine, and a base like potassium carbonate or potassium phosphate.[1][8] The solvent is typically a mixture of an organic solvent (e.g., dioxane or toluene) and water to facilitate the dissolution of both the organic and inorganic reagents.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Pd(II)_Complex Ar-Pd(II)-X(L₂) Pd(0)L2->Pd(II)_Complex ArX Oxidative_Addition Oxidative Addition Pd(II)_Diorgano Ar-Pd(II)-Ar'(L₂) Pd(II)_Complex->Pd(II)_Diorgano Ar'-B(OH)₃⁻ Transmetalation Transmetalation Boronate_Complex Ar'-B(OH)₃⁻ Pd(II)_Diorgano->Pd(0)L2 Product Reductive_Elimination Reductive Elimination Product Ar-Ar' ArX 3-Bromo-1H-pyridin-2-one ArBOH2 4-Nitrophenylboronic Acid + Base

Sources

Exploratory

Technical Deep Dive: 3-(4-Aminophenyl)-1H-pyridin-2-one

Executive Summary 3-(4-Aminophenyl)-1H-pyridin-2-one (CAS: 13143-47-0) represents a high-value pharmacophore in modern medicinal chemistry.[1][2] Distinct from its N-aryl isomer (1-(4-aminophenyl)-), this 3-aryl-2-pyrido...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Aminophenyl)-1H-pyridin-2-one (CAS: 13143-47-0) represents a high-value pharmacophore in modern medicinal chemistry.[1][2] Distinct from its N-aryl isomer (1-(4-aminophenyl)-), this 3-aryl-2-pyridone scaffold serves as a critical building block for kinase inhibitors (e.g., PIM, CDK) and Factor Xa inhibitors. Its dual functionality—combining a hydrogen-bond donor/acceptor motif in the pyridone ring with a modifiable aniline handle—allows for precise tuning of solubility, potency, and kinase hinge-region binding.

This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in drug discovery.[3]

Part 1: Structural Analysis & Physicochemical Profile[4]

Tautomeric Equilibrium & Bioactivity

The biological utility of 3-(4-aminophenyl)-1H-pyridin-2-one is governed by its tautomeric state. While it can theoretically exist as 2-hydroxypyridine (lactim) or 2-pyridone (lactam) , the lactam form predominates in the solid state and in polar solvents (water, DMSO) relevant to biological assays.

  • Lactam Form (Dominant): Features an NH donor and C=O acceptor. This motif mimics the peptide bond, making it an ideal scaffold for binding to the ATP-binding site of kinases (hinge region).

  • Lactim Form (Minor): Aromatized pyridine ring with an -OH group. Less polar, favored only in the gas phase or non-polar solvents.

Key Physical Properties
PropertyValue / CharacteristicRelevance
Molecular Formula C₁₁H₁₀N₂OCore scaffold
Molecular Weight 186.21 g/mol Fragment-based drug design (FBDD) friendly
H-Bond Donors 3 (NH pyridone, NH₂ aniline)Critical for enzyme pocket anchoring
H-Bond Acceptors 2 (C=O, N aniline)Solvation and target interaction
LogP (Predicted) ~1.2 – 1.5Good lipophilic efficiency (LipE)
Solubility DMSO, DMF, Hot EthanolPoor aqueous solubility; requires formulation
pKa (Pyridone NH) ~11.0Weakly acidic; remains neutral at physiological pH
pKa (Aniline NH₂) ~4.0 – 5.0Weakly basic; protonated only in acidic environments
Visualization: Tautomerism & Hinge Binding

The following diagram illustrates the tautomeric equilibrium and the molecule's capacity for bidentate hydrogen bonding in a kinase active site.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Kinase Hinge Interaction Lactam 2-Pyridone Form (Lactam) (Dominant in Aqueous Media) Target: H-Bond Donor/Acceptor Lactim 2-Hydroxypyridine Form (Lactim) (Minor in Solution) Target: Aromatic Stacking Lactam->Lactim  Non-polar Solvents   Interaction Bidentate H-Bonding (Donor: Pyridone NH) (Acceptor: Pyridone C=O) Lactam->Interaction Kinase Kinase Hinge Region (Backbone NH / CO) Interaction->Kinase Binding

Figure 1: Tautomeric equilibrium favoring the biologically active lactam form and its mode of interaction with kinase hinge regions.

Part 2: Synthetic Methodologies

The most robust route to 3-(4-aminophenyl)-1H-pyridin-2-one is the Suzuki-Miyaura Cross-Coupling . This method offers modularity, allowing the introduction of the aminophenyl group late in the synthesis if necessary.

Protocol: Suzuki-Miyaura Coupling

Reaction: 3-Bromo-2-pyridone + 4-Aminophenylboronic acid pinacol ester


 Product
Reagents & Materials:
  • Substrate A: 3-Bromo-2-pyridone (1.0 equiv)

  • Substrate B: 4-Aminophenylboronic acid pinacol ester (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:
  • Degassing: In a reaction vial, combine 3-bromo-2-pyridone, boronic ester, and the palladium catalyst. Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LC-MS (Target Mass [M+H]+ = 187.2).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate layers.

  • Extraction: Extract the aqueous layer 2x with EtOAc. (Note: The product has moderate polarity; if it stays in the aqueous phase, use n-Butanol or saturate the aqueous phase with NaCl).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via Flash Column Chromatography.

    • Eluent: DCM:MeOH (95:5 to 90:10). The free amine and pyridone NH make this compound "sticky" on silica.

Alternative: Direct Ring Construction

For large-scale industrial preparation, condensation of cyanoacetamide with 1,3-dicarbonyls (Guareschi-Thorpe condensation) can be used, but this is less convergent for specific 3-aryl derivatives compared to the Suzuki route.

Visualization: Synthetic Workflow

Synthesis Start1 3-Bromo-2-pyridone (Electrophile) Step1 Suzuki Coupling Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C Start1->Step1 Start2 4-Aminophenylboronic acid (Nucleophile) Start2->Step1 Intermediate Crude Mixture (Pd residues, Salts) Step1->Intermediate Purification Purification Flash Chromatography (DCM:MeOH Gradient) Intermediate->Purification Product 3-(4-Aminophenyl)-1H-pyridin-2-one (Pure Solid) Purification->Product

Figure 2: Convergent synthesis via Suzuki-Miyaura cross-coupling.

Part 3: Chemical Reactivity & Derivatization[4][7]

Researchers utilize this scaffold because it presents two distinct vectors for modification: the Aniline Nitrogen and the Pyridone Nitrogen .

Vector A: Aniline Modification (Library Generation)

The 4-amino group is the primary handle for extending the molecule into a hydrophobic pocket or solvent channel.

  • Amide Coupling: React with carboxylic acids (HATU/DIEA) to form amides. This is standard for increasing potency and selectivity.

  • Urea Formation: React with isocyanates to form ureas, a common motif in kinase inhibitors (e.g., Sorafenib-like tails).

  • Reductive Amination: React with aldehydes/ketones + NaBH(OAc)₃ to introduce alkyl groups without losing the basic nitrogen character.

Vector B: Pyridone Nitrogen (N1) Alkylation

The pyridone nitrogen (N1) can be alkylated to tune solubility or steric fit.

  • Selectivity Challenge: N-alkylation vs. O-alkylation.

  • Protocol for N-Alkylation: Use K₂CO₃/DMF or Cs₂CO₃/DMF with alkyl halides. These conditions favor thermodynamic N-alkylation.

  • Protocol for O-Alkylation: Use Ag₂CO₃ (Silver salts) to trap the halide at the oxygen, forming the alkoxypyridine (lactim ether).

Visualization: Derivatization Logic

Reactivity cluster_Amine Aniline Reactivity (Vector A) cluster_Pyridone Pyridone Reactivity (Vector B) Core 3-(4-Aminophenyl)-1H-pyridin-2-one (CORE SCAFFOLD) Amide Amide Coupling (Target: Specificity) Core->Amide R-COOH HATU Urea Urea Formation (Target: H-Bond Network) Core->Urea R-NCO N_Alk N-Alkylation (K2CO3) (Target: Solubility/Sterics) Core->N_Alk R-X Base O_Alk O-Alkylation (Ag2CO3) (Target: Lactim Ether) Core->O_Alk R-X Ag+

Figure 3: Divergent derivatization pathways for SAR exploration.

Part 4: Medicinal Chemistry Applications[2][3][5][8][9][10]

Kinase Inhibition (PIM, CDK, GSK3)

The 3-aryl-2-pyridone motif is a "privileged structure" for kinases.

  • Mechanism: The pyridone lactam (NH/CO) forms a bidentate hydrogen bond with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Role of the Phenyl Group: The 3-phenyl ring directs the 4-amino substituent towards the solvent-exposed region or the ribose-binding pocket, depending on the specific kinase geometry.

  • Example: PIM-1 kinase inhibitors often utilize this core to mimic the adenine ring of ATP.

Factor Xa Inhibition

Derivatives of aminophenyl-pyridinones are explored as anticoagulants. The amino group is often derivatized into a benzamidine mimic or a neutral polar group to interact with the S1 or S4 pockets of the coagulation factor.

References

  • Suzuki-Miyaura Coupling of 2-Pyridones

    • Title: Preparation of 3-Aryl-2-pyridone Analogues Generated by Solution- and Solid-Phase Parallel Synthesis Methods.[4][5][6][7]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2003.[4][5][7]

    • URL:[Link][8]

  • Tautomerism of Pyridones

    • Title: Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study.
    • Source: MDPI, 2023.
    • URL:[Link]

  • Medicinal Chemistry of Pyridones

    • Title: Recent Advances of Pyridinone in Medicinal Chemistry.[9][4]

    • Source: Frontiers in Chemistry, 2022.
    • URL:[Link]

  • General Synthesis Protocols

    • Title: Synthesis of 2-pyridones (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • URL:[Link] (Note: General reference for pyridone reactivity).

Sources

Foundational

An In-depth Technical Guide to the NMR Spectral Analysis of 3-(4-Aminophenyl)-1H-pyridin-2-one

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-(4-Aminophenyl)-1H-pyridin-2-one. Tailored for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-(4-Aminophenyl)-1H-pyridin-2-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H and ¹³C NMR spectra, underpinned by established principles of magnetic resonance and supported by authoritative references.

Introduction: The Structural Significance of 3-(4-Aminophenyl)-1H-pyridin-2-one

3-(4-Aminophenyl)-1H-pyridin-2-one belongs to the pyridinone class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active molecules.[1] The presence of an aminophenyl substituent introduces further potential for diverse biological interactions and chemical modifications. Accurate structural elucidation is paramount for understanding its chemical behavior and potential as a therapeutic agent. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular architecture in solution.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-(4-Aminophenyl)-1H-pyridin-2-one is predicted to exhibit a series of distinct signals corresponding to the protons of the pyridinone and aminophenyl rings. The expected chemical shifts are influenced by the electronic environment of each proton, including inductive effects and resonance.[5]

Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR spectral data are summarized in the table below. The numbering convention used for proton assignments is illustrated in the molecular structure diagram.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1 (NH)~11.5 - 12.5broad singlet (br s)-
H-4~7.5 - 7.7doublet (d)J = 6.5 - 7.5 Hz
H-5~6.2 - 6.4triplet (t)J = 6.5 - 7.5 Hz
H-6~7.3 - 7.5doublet (d)J = 6.5 - 7.5 Hz
H-2', H-6'~7.0 - 7.2doublet (d)J = 8.0 - 9.0 Hz
H-3', H-5'~6.6 - 6.8doublet (d)J = 8.0 - 9.0 Hz
-NH₂~5.0 - 5.5broad singlet (br s)-
Interpretation of the Predicted ¹H NMR Spectrum
  • Pyridinone Ring Protons (H-4, H-5, H-6): The protons on the pyridinone ring are expected to appear in the aromatic region of the spectrum. The electron-withdrawing nature of the carbonyl group and the ring nitrogen atom will generally deshield these protons.[6] H-4 and H-6 are adjacent to the nitrogen and the point of substitution, respectively, leading to slightly different chemical environments. H-5, situated between two CH groups, is expected to be the most upfield of the pyridinone ring protons. The coupling between these adjacent protons would result in characteristic doublet and triplet patterns.

  • Aminophenyl Ring Protons (H-2', H-6' and H-3', H-5'): The aminophenyl ring protons are predicted to show a classic AA'BB' system, which often simplifies to two doublets. The electron-donating amino group will shield these protons, causing them to appear at a relatively upfield chemical shift compared to unsubstituted benzene.[7] The protons ortho to the amino group (H-3' and H-5') are expected to be more shielded than the protons meta to it (H-2' and H-6').

  • Labile Protons (N-H and -NH₂): The N-H proton of the pyridinone ring is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding, appearing as a broad singlet at a high chemical shift.[8] The protons of the primary amine (-NH₂) are also exchangeable and will likely appear as a broad singlet in the mid-field region of the spectrum. The chemical shift of these labile protons can be highly dependent on the solvent, concentration, and temperature.

Predicted ¹H-¹H COSY Correlations

A Correlation Spectroscopy (COSY) experiment would be invaluable in confirming the assignments of the pyridinone ring protons.[9]

  • A cross-peak would be expected between H-4 and H-5 .

  • A cross-peak would be expected between H-5 and H-6 .

  • A cross-peak would be expected between H-2', H-6' and H-3', H-5' .

COSY_Correlations cluster_pyridone Pyridinone Ring cluster_phenyl Aminophenyl Ring H4 H-4 H5 H-5 H4->H5 H6 H-6 H5->H6 H2_6 H-2', H-6' H3_5 H-3', H-5' H2_6->H3_5

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The predicted chemical shifts for 3-(4-Aminophenyl)-1H-pyridin-2-one are detailed below.

Predicted Chemical Shifts
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C=O)~160 - 165
C-3~120 - 125
C-4~138 - 142
C-5~105 - 110
C-6~130 - 135
C-1'~128 - 132
C-2', C-6'~128 - 132
C-3', C-5'~114 - 118
C-4'~145 - 150
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (C-2): The carbonyl carbon of the pyridinone ring is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.[10]

  • Pyridinone Ring Carbons (C-3, C-4, C-5, C-6): The chemical shifts of these sp² hybridized carbons are influenced by their position relative to the nitrogen and carbonyl group. C-4 and C-6, being adjacent to the heteroatom and substituent, are expected to be more downfield than C-5.

  • Aminophenyl Ring Carbons (C-1', C-2', C-3', C-4', C-5', C-6'): The carbon attached to the amino group (C-4') is expected to be significantly deshielded due to the resonance effect of the nitrogen lone pair. The ortho (C-3', C-5') and meta (C-2', C-6') carbons will have distinct chemical shifts, with the ortho carbons being more shielded.

Molecular Structure and Numbering Scheme

mol [label="

"]; } caption [label="Structure of 3-(4-Aminophenyl)-1H-pyridin-2-one with numbering.", fontsize=10]; end_dot

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra, the following experimental protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of 3-(4-Aminophenyl)-1H-pyridin-2-one.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for this type of compound due to its high polarity and ability to dissolve a wide range of organic molecules. It also shifts the residual water peak away from the regions of interest.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): -2 to 16 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 0 to 200 ppm.

  • 2D NMR (COSY):

    • Pulse Program: A standard COSY experiment (e.g., 'cosygpppqf').

    • Number of Scans: 2-4 scans per increment.

    • Increments: 256-512 increments in the F1 dimension.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve homogenize Homogenize Solution dissolve->homogenize H1_NMR ¹H NMR Acquisition homogenize->H1_NMR C13_NMR ¹³C NMR Acquisition H1_NMR->C13_NMR COSY_NMR 2D COSY Acquisition C13_NMR->COSY_NMR process Process Spectra (FT, Phasing, Baseline Correction) COSY_NMR->process assign Assign Signals process->assign interpret Structural Interpretation assign->interpret

Conclusion

This technical guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR spectral analysis of 3-(4-Aminophenyl)-1H-pyridin-2-one. By understanding the expected chemical shifts, coupling patterns, and through-bond correlations, researchers can confidently approach the structural elucidation of this and related compounds. The provided experimental protocols offer a robust starting point for acquiring high-quality NMR data, which is the cornerstone of accurate molecular characterization in modern chemical and pharmaceutical research.

References

  • Russian Chemical Bulletin, 69(11), 2157-2164. (2020). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

  • Molecules, 25(17), 3824. (2020). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • PubChem. (n.d.). 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of guest 3 (p-aminophenol) a in the absence and in the presence of b hemicucurbit[11]uril, c hemicucurbit[12]uril. [Link]

  • ResearchGate. (n.d.). The ¹H NMR spectra (DMSO-d₆) of 4-(2-pyridyl)pyrimidine (6) and the... [Link]

  • ResearchGate. (n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library. [Link]

  • PubMed. (1986). Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy. [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • National Institutes of Health. (n.d.). Using ²H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • YouTube. (2021). Proton NMR-25 || HNMR spectra of amides || Exchangeable protons || Difference from amines || Tricks. [Link]

  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (¹H: 300MHz, ¹³C: ...). [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information for Impact of the Position of Imine-Linker over Optoelectronic Performance of π-Conjugated Organic Fr. [Link]

  • RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

Sources

Exploratory

literature review on 3-arylpyridin-2-one derivatives

An In-depth Technical Guide to 3-Arylpyridin-2-one Derivatives: Synthesis, Biological Activity, and Therapeutic Potential Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, certain m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Arylpyridin-2-one Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The 3-arylpyridin-2-one core is a prominent member of this class.[1] This heterocyclic scaffold, characterized by a pyridin-2-one ring substituted with an aryl group at the 3-position, serves as a versatile template for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][3][4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of 3-arylpyridin-2-one derivatives. We will delve into efficient synthetic methodologies, survey the extensive biological activities, and analyze the critical structure-activity relationships (SAR) that govern their therapeutic potential. By explaining the causality behind experimental choices and presenting self-validating protocols, this document aims to serve as both a technical resource and a strategic guide for future research in this promising area of drug discovery.

Part 1: Synthetic Methodologies - Constructing the Core

The therapeutic utility of the 3-arylpyridin-2-one scaffold is underpinned by accessible and versatile synthetic routes. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials. An efficient and widely used approach involves the reaction of azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones) with enamines derived from active methylene compounds like ethyl acetoacetate.[6]

Causality in Synthesis: The Azlactone Route

This methodology is favored for its operational simplicity and the ability to introduce diversity at multiple positions of the pyridinone core. The reaction proceeds through a cascade of events initiated by the nucleophilic attack of the enamine on the electrophilic azlactone.

  • Why Azlactones? Azlactones are readily prepared from the condensation of aromatic aldehydes with hippuric acid. They serve as excellent precursors because the oxazolone ring is strained and readily undergoes ring-opening upon nucleophilic attack, providing a key intermediate.

  • Why Enamines? Enamines act as carbon nucleophiles, facilitating the initial bond formation with the azlactone. The subsequent steps involve intramolecular cyclization and elimination, ultimately leading to the stable pyridinone ring system.

  • Role of Reaction Conditions: The reaction is typically conducted by heating the reactants without a solvent or in a high-boiling solvent. This provides the necessary thermal energy to overcome the activation barriers for the multiple steps in the reaction cascade. Subsequent treatment with reagents like phosphorus oxychloride (POCl₃) can be used to induce further transformations, such as dehydration and aromatization, to yield the final dihydropyridine or fully aromatic pyridine derivatives.[6]

Below is a generalized workflow for this synthetic approach.

G cluster_start Starting Materials cluster_inter Intermediate Synthesis cluster_final Final Product Formation A Aromatic Aldehyde D Azlactone Synthesis (Erlenmeyer-Plöchl) A->D B Hippuric Acid B->D C Enamine (e.g., from Ethyl Acetoacetate) E Tetrahydropyridine Intermediate C->E D->E Reaction with Enamine F Oxidation / Dehydration (e.g., POCl₃, heat) E->F G 3-Arylpyridin-2-one Derivative F->G

Caption: Generalized workflow for the synthesis of 3-arylpyridin-2-ones.

Detailed Experimental Protocol: Synthesis of Ethyl 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylate[6]

This protocol provides a self-validating system for synthesizing a dihydropyridine precursor to 3-arylpyridin-2-one derivatives, based on the reaction between an azlactone and an enamine.

Materials:

  • 4-Arylidene-2-phenyloxazol-5(4H)-one (Azlactone, 1 mmol)

  • Enamine of ethyl acetoacetate (1.1 mmol)

  • Phosphorus oxychloride (POCl₃, 3 mL)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the azlactone (1 mmol) and the enamine of ethyl acetoacetate (1.1 mmol).

  • Thermal Reaction: Heat the mixture at 180°C for 1.5 hours in an oil bath. The reaction is performed without a solvent. Causality: The high temperature drives the multi-step reaction cascade, including Michael addition, ring opening, and intramolecular cyclization, to completion.

  • Isolation of Tetrahydropyridine: After cooling, the resulting solid mass is the crude 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylate. This intermediate can be purified by recrystallization from a suitable solvent like isopropanol. Validation: The structure and purity of this intermediate should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis.

  • Dehydration/Oxidation: To a flask containing the purified tetrahydropyridine intermediate (1 mmol), add phosphorus oxychloride (3 mL).

  • Reflux: Heat the mixture under reflux for 1.5 hours. Causality: POCl₃ acts as a dehydrating and chlorinating agent, facilitating the conversion of the tetrahydropyridine to a more stable dihydropyridine or a related oxazolopyridine structure.

  • Work-up: After cooling, the reaction mixture is carefully evaporated to dryness under reduced pressure. The residue is quenched by adding cold water (10 mL) and triturated to form a powder.

  • Final Product Isolation: The solid product is collected by filtration, washed thoroughly with water, and then purified by recrystallization from ethanol to yield the final dihydropyridine product. Validation: The final structure must be rigorously confirmed using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to ensure the desired transformation has occurred.

Part 2: A Spectrum of Biological Activities

The 3-arylpyridin-2-one scaffold is a cornerstone of numerous compounds with significant therapeutic potential. The specific biological activity is highly dependent on the substitution pattern around the core ring.

Anticancer Activity

Derivatives of 3-arylpyridin-2-one have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[2] The mechanism often involves the induction of apoptosis or the inhibition of key cellular processes required for tumor growth. For instance, certain triazolo-thiadiazole-pyridine hybrids have shown promising anticancer effects.[7][8]

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridine-Thiazole Hybrid (Comp. 3 )HL-60 (Leukemia)0.57[9]
Diaryl-imidazo[4,5-b]pyridine (3h )PANC-1 (Pancreatic)57.69[10]
Diaryl-imidazo[4,5-b]pyridine (3h )K562 (Leukemia)~42-57[10]
Syringaldehyde-triarylpyridine (TAP2 )HCT116 (Colon)5.6 µg/mL[11]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.

The anticancer mechanism for some derivatives is linked to the activation of apoptotic pathways. Studies on syringaldehyde-triarylpyridine derivatives showed an upregulation of caspase-3, -8, and -9, indicating the involvement of both intrinsic and extrinsic apoptotic pathways.[11]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. 3-Arylpyridin-2-one derivatives have emerged as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[3] The diaryl pharmacophore present in many of these compounds is crucial for this activity.[10]

A notable example is the development of pyrido[2,3-d]pyridazine-2,8-dione derivatives from a 2-pyridone pattern. One such compound, 7c , was found to be a dual inhibitor of both COX-1 and COX-2, demonstrating significant in vivo anti-inflammatory effects.[3] This highlights how modifying the core scaffold can modulate selectivity and potency.

G cluster_pathway COX-Mediated Inflammatory Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor 3-Arylpyridin-2-one Derivative (e.g., 7c) Inhibitor->COX Inhibition

Caption: Inhibition of the COX pathway by 3-arylpyridin-2-one derivatives.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The 3-arylpyridin-2-one scaffold has proven to be a fruitful starting point. Derivatives have shown activity against a variety of Gram-positive and Gram-negative bacteria as well as fungi.[12][13][14]

For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed potent activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) comparable to the drug linezolid.[4]

Compound ClassOrganismMIC (µg/mL)Reference
Pyridin-2-one derivativesB. subtilisComparable to standard[15]
Pyridin-2-one derivativesS. aureusComparable to standard[15]
3-(Pyridine-3-yl)-2-oxazolidinonesGram-positive bacteriaSimilar to Linezolid[4]
Other Notable Activities
  • Kinase Inhibition: Specific derivatives have been designed as potent and selective kinase inhibitors. 3-Aminopyrid-2-ones were identified as inhibitors of Interleukin-2 inducible T-cell kinase (Itk), a target for autoimmune diseases.[16] Another series of arylpyridin-2-yl guanidine derivatives were developed as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a target for asthma.[17]

  • Cytoprotective Activity: Certain 3-aminopyridin-2(1H)-one derivatives have been shown to enhance the survival of fibroblast cells, indicating cytoprotective effects that could be relevant for age-related diseases.[18]

  • Antimalarial Activity: Pyridine derivatives have been synthesized and screened for in vivo antimalarial activity against Plasmodium berghei, with some compounds showing high inhibition of parasite multiplication.[19]

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding how structural modifications impact biological activity is paramount in drug design. For 3-arylpyridin-2-one derivatives, a substantial body of SAR data has been generated.

  • The 3-Aryl Group: The nature and substitution pattern of the aryl ring at the 3-position are critical. For urease inhibitors, electron-releasing groups on this ring were found to be important for modulating biological activity.[20]

  • The 3-Amino Group: The presence of a 3-amino group is a key feature in many potent derivatives. This group not only participates in crucial interactions with biological targets but also serves as a synthetic handle for introducing diverse functionalities, which can significantly enhance potency and selectivity, as seen in Itk inhibitors.[6][16]

  • Substitution at Other Positions:

    • Position 5: Introduction of a substituted heteroaromatic ring at this position was key to achieving optimal selectivity for Itk inhibitors over other kinases.[16]

    • Position 6: For MSK1 inhibitors based on a pyridinyl-guanidine template, a directly linked phenyl ring at position 6 was found to be critical for activity, whereas shifting the phenyl group to other positions or introducing an alkyl spacer abolished the activity.[17]

G cluster_sar SAR of 3-Arylpyridin-2-one Core mol R3 R3 (Aryl Group): - Substituents (EWG vs EDG) are critical. - Modulates potency and selectivity. R3_Amine 3-Amino Group: - Key for potency (e.g., Itk inhibitors). - Handle for further derivatization. R5 R5 Position: - Affects kinase selectivity. R6 R6 Position: - Crucial for activity in some series (e.g., MSK1 inhibitors).

Caption: Key structure-activity relationship points on the 3-arylpyridin-2-one scaffold.

Conclusion and Future Perspectives

The 3-arylpyridin-2-one scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility allows for extensive derivatization, leading to compounds with a wide array of potent biological activities. The research summarized in this guide demonstrates the successful application of this scaffold in developing lead compounds for anticancer, anti-inflammatory, and antimicrobial therapies.

The future of 3-arylpyridin-2-one research is bright. Key opportunities lie in:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms for many of the active derivatives remains a critical step toward clinical development.

  • Lead Optimization: Leveraging the established SAR, further optimization can enhance potency, selectivity, and pharmacokinetic properties (ADME).

  • Novel Applications: Exploring the potential of these derivatives against new and emerging therapeutic targets, such as those in neurodegenerative and metabolic diseases, could uncover novel applications.

By integrating rational design, robust synthetic chemistry, and thorough biological evaluation, the 3-arylpyridin-2-one core will undoubtedly continue to be a source of innovative drug candidates for years to come.

References

  • Charushin, V. N., et al. (n.d.). Efficient one-step synthesis of 3-aryl-2-pyridones from 6-aryl-1,2,4-triazin-5-ones. Google.
  • Matiichuk, V., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(8), 834-841. Available at: [Link]

  • Sargsyan, A., et al. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 27(1), 1. Available at: [Link]

  • Pitkovych, Kh., et al. (2021). Antimicrobial and antimycotic activity of some derivatives of 3-arylpyridin-2-one and 3-arylpyran-2-one. ResearchGate. Available at: [Link]

  • Martin, M., et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 23(12), 3298. Available at: [Link]

  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847317. Available at: [Link]

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. Available at: [Link]

  • Bonnet, P., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3329-3343. Available at: [Link]

  • Khan, K. M., et al. (2016). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3668-3674. Available at: [Link]

  • Khazi, I. A. M., et al. (2005). Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. ResearchGate. Available at: [Link]

  • Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12, 49-59. Available at: [Link]

  • Saini, M. S., et al. (2020). Insights into Structure-Activity Relationships of 3-Arylhydrazonoindolin-2-One Derivatives for Their Multitarget Activity on β-Amyloid Aggregation and Neurotoxicity. Molecules, 25(22), 5437. Available at: [Link]

  • Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. Available at: [Link]

  • Barreiro, E. J., et al. (2009). Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes. Bioorganic & Medicinal Chemistry, 17(21), 7591-7601. Available at: [Link]

  • Rios-Carrillo, P., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 16(2), 241. Available at: [Link]

  • Amr, A. E., et al. (2008). Antimicrobial activities of some synthesized pyridines, oxazines and thiazoles from 3-aryl-1-(2-naphthyl)prop-2-en-1-ones. Scientia Pharmaceutica, 76(2), 279-303. Available at: [Link]

  • Al-Ostath, A. I., et al. (2023). Marketed anticancer drugs with pyridine. ResearchGate. Available at: [Link]

  • Gzella, A., et al. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 26(11), 3183. Available at: [Link]

  • de Oliveira, R. S., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(10), 2004-2012. Available at: [Link]

  • Kamal, A., et al. (2015). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(21), 4849-4854. Available at: [Link]

  • Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 936353. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2022). Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f][6][18][21]thiadiazaphosphepinone compounds, bearing a pyridine moiety. Arabian Journal of Chemistry, 15(1), 103494. Available at: [Link]

  • Genc, N., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(13), 4212. Available at: [Link]

  • Nair, S. S., et al. (2021). A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 185-188. Available at: [Link]

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Foundational

Technical Whitepaper: Bioactivity Profiling of the 3-(4-Aminophenyl)-1H-pyridin-2-one Scaffold

[1] Executive Summary & Scaffold Analysis The molecule 3-(4-Aminophenyl)-1H-pyridin-2-one represents a "privileged scaffold" in medicinal chemistry.[1] Its structural architecture combines a hydrogen-bonding core (pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scaffold Analysis

The molecule 3-(4-Aminophenyl)-1H-pyridin-2-one represents a "privileged scaffold" in medicinal chemistry.[1] Its structural architecture combines a hydrogen-bonding core (pyridin-2-one) with a solvent-accessible vector (4-aminophenyl).[1]

This guide provides a rigorous, self-validating screening cascade designed to identify the biological utility of this chemotype. Based on structural homology to known pharmacophores (e.g., Milrinone, Perampanel intermediates, and CDK/Pim-1 inhibitors), this scaffold is most likely to exhibit activity as an ATP-competitive kinase inhibitor or a cytotoxic agent .

Structural Alerts & Pharmacophore Logic[1]
  • Hinge Binding Motif: The lactam (amide) functionality of the pyridin-2-one ring acts as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP.[1] This makes it a classic "hinge binder" for protein kinases.[1][2]

  • Chemical Handle: The para-aniline amine (-NH₂) serves as a critical vector for derivatization but also presents a toxicological liability (genotoxicity/metabolic activation) that must be screened early.[1]

  • Tautomerism: In solution, the 2-pyridone tautomer generally predominates over the 2-hydroxypyridine form, which is critical for docking studies and solubility profiles.[1]

Screening Cascade Visualization

The following directed graph illustrates the logical flow of the screening process, ensuring resources are not wasted on non-viable candidates.

ScreeningCascade cluster_0 Phase I: Physicochemical & In Silico cluster_1 Phase II: Biochemical (Target Deconvolution) cluster_2 Phase III: Cellular & Phenotypic cluster_3 Phase IV: Liability Screen (Critical) Start Compound: 3-(4-Aminophenyl)-1H-pyridin-2-one Solubility Thermodynamic Solubility (pH 7.4 / DMSO) Start->Solubility PAINS PAINS & Aggregation Check Start->PAINS KinasePanel Broad Kinase Panel (ATP-Competitive) Solubility->KinasePanel If Soluble >10µM IC50 IC50 Determination (10-point dose response) KinasePanel->IC50 Hits >50% Inhib CellViability Cytotoxicity (MTT/CTG) Cancer vs. Normal Fibroblasts IC50->CellViability Potency <1µM MechCheck Phospho-Western Blot (Target Validation) CellViability->MechCheck Ames Ames Test (Genotoxicity) CellViability->Ames Parallel Workflow CYP CYP Inhibition (Drug-Drug Interaction) Ames->CYP

Caption: Tiered screening workflow emphasizing early identification of solubility limits and genotoxic liabilities before advanced cellular validation.

Phase I: Physicochemical Profiling[2]

Before biological testing, the compound's solution behavior must be validated to prevent false negatives (precipitation) or false positives (colloidal aggregation).[2]

Protocol 1.1: Kinetic Solubility & Aggregation

Objective: Determine the maximum screenable concentration and rule out promiscuous aggregation. Method: Nephelometry or UV-Vis sedimentation.[1]

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mM.

  • Dilution: Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (final DMSO <1%).[2]

  • Incubation: Shake for 2 hours at room temperature.

  • Measurement: Measure light scattering (nephelometry).

  • Detergent Check: If scattering is observed, add 0.01% Triton X-100.[2] Insight: If Triton reverses inhibition/scattering, the compound is a "promiscuous aggregator" and a false positive.[2]

Acceptance Criteria: Soluble > 50 µM in PBS.

Phase II: Biochemical Screening (Kinase Focus)

Given the pyridinone core, the highest probability target class is Protein Kinases .[2] The screening strategy utilizes a FRET-based competition assay to detect ATP-site binding.[1]

Protocol 2.1: TR-FRET Kinase Binding Assay

Rationale: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is robust against autofluorescence, which is common in aniline derivatives.[1]

Reagents:

  • Kinase Tracer (Alexa Fluor® 647 conjugate).[2]

  • Europium-labeled anti-GST antibody (for GST-tagged kinases).[1]

  • Target Kinases: Pim-1, CDK2/CyclinA, p38 MAPK (High probability targets for this scaffold).

Workflow:

  • Plate Setup: Use 384-well low-volume white plates.

  • Dispense: Add 5 µL of compound (10 µM screening concentration).

  • Enzyme Mix: Add 5 µL of Kinase/Antibody mix. Incubate 15 mins.

  • Tracer: Add 5 µL of Tracer (ATP-competitive probe).[1][2]

  • Read: Measure TR-FRET signal (Ex 340nm, Em 665nm/615nm) after 60 mins.

Data Analysis: Calculate % Inhibition relative to DMSO (0%) and Staurosporine (100% control).



Table 1: Recommended Kinase Panel for Pyridinone Scaffolds

Target FamilyRationale for ScreeningReference
Pim-1 Pyridinones are established Pim-1 inhibitors (hinge binding).[1][1]
CDK2 / CDK9 Structural similarity to known CDK inhibitors.[1][2][2]
p38 MAPK Pyridinones are classic p38 pharmacophores (e.g., Milrinone analogs).[2][3]
Aurora A/B Common off-target for aminophenyl-heterocycles.[2]

Phase III: Cellular Cytotoxicity & Mechanism[2]

If biochemical activity is confirmed (IC50 < 1 µM), proceed to cellular models.[2]

Protocol 3.1: CellTiter-Glo® Viability Assay

Objective: Differentiate between specific antiproliferative effects and general toxicity.[1]

Cell Lines:

  • A549 (Lung Cancer): High metabolic activity, robust screen.[2]

  • HUVEC or HFF-1 (Normal Fibroblasts): Control for general toxicity.[1]

Steps:

  • Seed 3,000 cells/well in 96-well opaque plates. Culture for 24h.

  • Treat with compound (9-point dilution, 10 µM down to 1 nM).

  • Incubate for 72 hours.

  • Add CellTiter-Glo reagent (ATP detection).[1][2] Shake 2 mins.

  • Read Luminescence.[1][2]

Interpretation:

  • Selectivity Index (SI):

    
    .
    
  • Target: SI > 5 is desirable. If SI ~ 1, the compound is likely a general toxin or a promiscuous alkylator.[2]

Phase IV: ADMET & Liability Screening (Critical)

The 4-aminophenyl moiety is a "structural alert."[1][2] Primary aromatic amines can be metabolically activated to reactive nitrenium ions, causing DNA damage.[2]

Protocol 4.1: Ames Test (Salmonella typhimurium)

Objective: Assess mutagenic potential.[2] Strains: TA98 (frameshift) and TA100 (base-pair substitution). Metabolic Activation: Perform +/- S9 liver fraction.

  • Note: The aniline group is often pro-mutagenic only in the presence of S9 (metabolic activation).[2]

Protocol 4.2: hERG Inhibition (Cardiotoxicity)

Objective: Pyridinones are known to bind hERG channels, leading to QT prolongation.[2] Method: Fluorescence polarization assay (RedShift) or Patch-clamp.[1] Threshold: IC50 < 10 µM is a "Stop/Go" decision point for early lead optimization.[1][2]

Mechanism of Action Visualization

The diagram below hypothesizes the binding mode of the scaffold within a kinase pocket, guiding further Structure-Activity Relationship (SAR) expansion.[2]

BindingMode Scaffold 3-(4-Aminophenyl)- 1H-pyridin-2-one Hinge Kinase Hinge Region (Backbone NH/CO) Scaffold->Hinge H-Bond Donor (NH) & Acceptor (C=O) Pocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Pocket Phenyl Ring (Pi-Stacking/VdW) Solvent Solvent Front Scaffold->Solvent 4-Amino Group (Vector for SAR)

Caption: Predicted binding mode. The pyridinone core anchors to the hinge, while the amine points toward the solvent, offering a site for chemical modification (e.g., amidation) to improve selectivity.[2]

References

  • Chen, P., et al. (2009).[2] "Discovery of novel 3-substituted pyridin-2-one derivatives as potent Pim-1 kinase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

  • Krystof, V., et al. (2012).[2] "4-Arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects." Journal of Medicinal Chemistry.

  • Dumas, J. (2001).[2] "Protein kinase inhibitors: emerging pharmacophores." Expert Opinion on Therapeutic Patents.

  • Pritchard, J.F., et al. (2018).[2] "The toxicity of aniline and its derivatives." Toxicological Sciences.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of 3-(4-Aminophenyl)-1H-pyridin-2-one as a Versatile Chemical Intermediate

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 3-(4-Aminophenyl)-1H-pyridin-2-one as a pivotal chemical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 3-(4-Aminophenyl)-1H-pyridin-2-one as a pivotal chemical intermediate. The pyridinone scaffold is a well-established "privileged structure" in drug discovery, recognized for its ability to mimic peptide bonds and engage in crucial hydrogen bonding interactions with biological targets.[1][2][3] This guide moves beyond simple procedural lists to offer in-depth explanations of the causality behind experimental choices, empowering scientists to adapt and troubleshoot synthetic pathways. We will explore the compound's properties, its strategic application in the synthesis of kinase inhibitors, and its role as a precursor to complex heterocyclic systems, supported by detailed, field-proven protocols and characterization guidelines.

Section 1: Compound Overview and Physicochemical Properties

3-(4-Aminophenyl)-1H-pyridin-2-one (CAS: 13143-47-0) is an organic compound featuring a pyridinone ring substituted with an aminophenyl group.[4][5] This unique combination of a nucleophilic aromatic amine and a bio-relevant pyridinone core makes it an exceptionally valuable building block in synthetic and medicinal chemistry.

Table 1: Physicochemical Data for 3-(4-Aminophenyl)-1H-pyridin-2-one

PropertyValueSource
CAS Number 13143-47-0[4][5][6]
Molecular Formula C₁₁H₁₀N₂O[4]
Molecular Weight 186.21 g/mol [4]
Appearance Off-white to pale beige solid[4]
Solubility Soluble in polar organic solvents like DMSO, DMF; sparingly soluble in methanol.[4]
Storage Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.
Safety and Handling

As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Section 2: Strategic Importance in Medicinal Chemistry

The utility of 3-(4-Aminophenyl)-1H-pyridin-2-one stems from its distinct structural motifs, which can be independently and selectively functionalized. The pyridinone core is a renowned bioisostere for amides and phenyl groups, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[1][3] This feature is particularly exploited in the design of kinase inhibitors, where the scaffold can form multiple hydrogen bonds with the highly conserved backbone of the kinase hinge region.[7][8]

The 4-aminophenyl group provides a versatile synthetic handle. The primary aromatic amine is a potent nucleophile, readily participating in reactions such as amide bond formation, sulfonylation, reductive amination, and diazotization, allowing for the facile introduction of diverse side chains and the construction of more complex molecular architectures.

G cluster_molecule Key Functional Regions of 3-(4-Aminophenyl)-1H-pyridin-2-one cluster_regions Synthetic & Bioactive Sites node_struct Molecular Structure node_amine Aniline Amine (p-position) - Nucleophilic site - Ideal for coupling reactions node_pyridone Pyridinone Core - H-bond donor/acceptor - Kinase hinge binding motif - Bioisosteric mimic node_ring Aromatic Rings - Sites for further functionalization (e.g., halogenation) - π-stacking interactions

Figure 1: Key reactive and bioactive regions of the title compound.

Section 3: Application in the Synthesis of Bioactive Molecules

This section details protocols for leveraging 3-(4-Aminophenyl)-1H-pyridin-2-one in the synthesis of high-value molecules.

Case Study 1: Synthesis of Kinase Inhibitor Scaffolds via Amide Coupling

A primary application of this intermediate is the synthesis of kinase inhibitors. The aniline moiety can be acylated to introduce various R-groups designed to target specific pockets within the kinase active site, thereby enhancing potency and selectivity.[7]

G reactant1 3-(4-Aminophenyl)- 1H-pyridin-2-one reagents Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) reactant2 R-COOH (Carboxylic Acid) plus1 + product Amide-Coupled Product (Kinase Inhibitor Scaffold) reagents->product Amide Bond Formation

Figure 2: General scheme for amide coupling to form kinase inhibitor scaffolds.

Protocol 3.1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a standard, reliable method for coupling a carboxylic acid to the aniline moiety of the title compound.

Materials:

  • 3-(4-Aminophenyl)-1H-pyridin-2-one (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(4-Aminophenyl)-1H-pyridin-2-one (1.0 eq) and the selected carboxylic acid (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Stir the solution for 5 minutes at room temperature.

  • Addition of Coupling Agent: Add HATU (1.2 eq) to the solution. A slight color change may be observed.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the stirring solution.

    • Scientist's Note: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and the ammonium species formed, facilitating the coupling reaction. An excess is used to drive the reaction to completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: a. Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Rationale: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts from the HATU reagent. The brine wash helps to break any emulsions and remove residual water. c. Dry the separated organic layer over anhydrous MgSO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a silica gel column with a gradient of ethyl acetate in hexanes or dichloromethane/methanol) or by recrystallization to obtain the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Case Study 2: Precursor for Fused Pyrazolopyridine Systems

The aminophenyl group is a key starting point for constructing fused heterocyclic systems, which are common in many pharmaceuticals. A classic transformation involves diazotization of the amine followed by an intramolecular cyclization reaction, a strategy used in the synthesis of compounds like Apixaban and its analogs.[9][10] While Apixaban itself is derived from a related dihydropyridinone, this protocol demonstrates the fundamental transformation applicable to our title compound for creating novel pyrazolopyridine derivatives.

G start_mol 3-(4-Aminophenyl)- 1H-pyridin-2-one step1 1. Diazotization (NaNO₂, HCl, 0 °C) start_mol->step1 intermediate Diazonium Salt Intermediate (Unstable) step1->intermediate step2 2. Intramolecular Electrophilic Cyclization intermediate->step2 product Fused Pyrazolo[3,4-c]pyridine Derivative step2->product

Figure 3: Conceptual workflow for synthesis of fused pyrazolopyridines.

Protocol 3.2: Synthesis of a Pyrazolo[3,4-c]pyridin-2-one Scaffold via Diazotization-Cyclization

This protocol outlines the conversion of the aminophenyl group into a fused pyrazole ring.

Materials:

  • 3-(4-Aminophenyl)-1H-pyridin-2-one (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Deionized water

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) for neutralization

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

Procedure:

  • Suspension: In a round-bottom flask, suspend 3-(4-Aminophenyl)-1H-pyridin-2-one (1.0 eq) in a mixture of concentrated HCl and water (e.g., 5:1 v/v) at room temperature.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range for the stability of the diazonium salt.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the cold, stirring suspension of the amine salt.

    • Scientist's Note: The formation of the diazonium salt is often indicated by a slight color change. The dropwise addition and low temperature are crucial to prevent decomposition of the unstable diazonium intermediate and minimize side reactions.

  • Cyclization: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes. Then, let the mixture slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the formation of the cyclized product. In some cases, gentle heating may be required to drive the cyclization to completion.

  • Neutralization and Extraction: a. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is ~7-8. Be cautious as CO₂ gas will evolve. b. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3x). c. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the resulting crude solid by flash chromatography or recrystallization. Characterize the final pyrazolopyridine product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.

Section 4: Troubleshooting Common Synthetic Issues

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Amide Coupling Inactive coupling reagent (hydrolyzed HATU). Insufficient base. Poor quality solvent.Use fresh, anhydrous DMF. Ensure HATU is stored in a desiccator. Use a slight excess of the carboxylic acid and ensure 3 equivalents of DIPEA are added.
Incomplete Reaction Steric hindrance from the carboxylic acid. Low reaction temperature or time.Increase reaction time. Gently warm the reaction (e.g., to 40-50 °C). Consider using a different coupling agent like COMU or T3P.
Failure of Diazotization Temperature too high, leading to diazonium salt decomposition. Impure NaNO₂.Strictly maintain the reaction temperature between 0-5 °C. Use freshly purchased sodium nitrite.
Multiple Products Side reactions of the diazonium salt (e.g., phenol formation). Incomplete cyclization.Ensure slow, dropwise addition of NaNO₂ solution. After cyclization, ensure the reaction has gone to completion before work-up.

Conclusion

3-(4-Aminophenyl)-1H-pyridin-2-one is a high-utility intermediate whose value is derived from its synthetically tractable functional groups and its bio-relevant core structure. The protocols and insights provided herein demonstrate its straightforward application in the construction of complex molecules, particularly kinase inhibitors and fused heterocyclic systems. By understanding the chemical principles behind each procedural step, researchers can confidently employ this building block to accelerate discovery programs in medicinal chemistry and materials science.

References

  • Rojas-Aguirre, Y., et al. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 26(15), 4435. Available at: [Link]

  • Fearon, D., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(10), 2817-2827. Available at: [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Available at: [Link]

  • Wang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 853247. Available at: [Link]

  • ResearchGate. (2018). Synthesis and members of 3-aminopyridin-2-one based fragment library. Retrieved from [Link]

  • Shestakova, T. S., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57, 847-856. Available at: [Link]

  • Jiménez, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • Frontiers Media. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Company Profile. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone. Retrieved from [Link]

  • Google Patents. (n.d.). US9932336B2 - Process for the preparation of apixaban and intermediates thereof.
  • Sharma, S. K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic Chemistry, 53, 6-13. Available at: [Link]

  • ResearchGate. (2019). A practical synthesis for the key intermediate of apixaban. Retrieved from [Link]

  • ResearchGate. (2021). Pyridones in drug discovery: Recent advances. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). An alternative synthetic strategy to construct apixaban analogues. Retrieved from [Link]

  • Organic Syntheses. (2019). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved from [Link]

  • Google Patents. (n.d.). US20180099963A1 - Process for the preparation of apixaban and intermediates thereof.
  • Preu, L., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals, 15(11), 1369. Available at: [Link]

  • European Patent Office. (2020). EP 3212620 B1 - Process for the preparation of apixaban and intermediates thereof. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Aminophenyl)-1H-pyridin-2-one Derivatives

Executive Summary The synthesis of 3-(4-aminophenyl)-1H-pyridin-2-one scaffolds presents a unique "perfect storm" of chemical challenges: Catalyst Poisoning: The free aniline amine ( ) strongly coordinates to Palladium (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(4-aminophenyl)-1H-pyridin-2-one scaffolds presents a unique "perfect storm" of chemical challenges:

  • Catalyst Poisoning: The free aniline amine (

    
    ) strongly coordinates to Palladium (Pd), arresting the catalytic cycle.[1]
    
  • Tautomeric Ambiguity: The 2-pyridone core exists in equilibrium with 2-hydroxypyridine, complicating nucleophilic attacks and oxidative addition steps.[2][3][1]

  • Solubility: These molecules are often high-melting solids with poor solubility in standard organic solvents, making purification difficult.[2][3][1]

This guide prioritizes the Suzuki-Miyaura Cross-Coupling route as the most convergent method but strongly advises against direct coupling of free amines. We recommend a Nitro-Reduction strategy or a Protected-Amine strategy.[2][3][1]

Module 1: The Synthetic Strategy Decision Matrix

Before starting, verify your precursors.[3][1] Attempting to couple a free aminophenylboronic acid with a 3-bromo-2-pyridone is the most common cause of failure.[2][3][1]

Visual Guide: Route Selection

SyntheticStrategy Start Target: 3-(4-Aminophenyl)-1H-pyridin-2-one Decision1 Do you have the 3-halo-pyridone? Start->Decision1 RouteA Route A: Suzuki Coupling (Recommended) Decision1->RouteA Yes RouteB Route B: De Novo Cyclization (If coupling fails) Decision1->RouteB No SubDecision Is the aniline amine protected? RouteA->SubDecision Risk HIGH RISK: Catalyst Poisoning Pd coordinates to free NH2 SubDecision->Risk No (Free Amine) Sol1 Solution 1: Nitro Precursor Use 4-Nitrophenylboronic acid SubDecision->Sol1 No (Switch Precursor) Sol2 Solution 2: Boc-Protection Use N-Boc-4-aminophenylboronic acid SubDecision->Sol2 No (Switch Precursor) Risk->Sol1 Switch Strategy Step2 Step 2: Deprotection / Reduction Sol1->Step2 Fe/NH4Cl or H2/Pd Sol2->Step2 TFA or HCl

Figure 1: Decision tree for selecting the optimal synthetic pathway.[2][1] Direct coupling of free amines is flagged as high risk.

Module 2: Troubleshooting the Suzuki-Miyaura Coupling

Issue 1: The Reaction Stalls (Catalyst Deactivation)

Symptom: The reaction turns black (Pd precipitation) immediately, or starting material remains unconsumed after 24h. Root Cause: The free amine on the boronic acid or the pyridone nitrogen is coordinating to the Pd(II) species, preventing reduction to the active Pd(0) or blocking the coordination site for the aryl halide.

Protocol A: The Nitro-Reduction Route (Gold Standard) Instead of coupling the amine, couple the nitro-derivative. The nitro group is electron-withdrawing (activating the boronic acid) and non-coordinating.

  • Reagents:

    • Halide: 3-Bromo-2-hydroxypyridine (or 3-bromo-2-methoxypyridine).[2][3][1]

    • Boronic Acid: 4-Nitrophenylboronic acid (1.2 equiv).[2][3][1]

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (for sterically hindered cases).
    • Base:

      
       (2.0 equiv) or 
      
      
      
      .
    • Solvent: 1,4-Dioxane/Water (4:1).[2][3][1][4]

  • Conditions: Degas solvents thoroughly.[3][1] Heat to 90°C for 4-12 hours.

  • Why this works: The nitro group prevents catalyst poisoning.[3][1] The intermediate 3-(4-nitrophenyl)pyridin-2-one precipitates easily, simplifying purification.[2][3][1]

Issue 2: Tautomeric Interference (Lactam vs. Lactim)

Symptom: Low yield, formation of N-arylated side products, or failure of oxidative addition.[2][1] Mechanistic Insight: 3-bromo-2-pyridone exists in equilibrium.[2][3][1] The "hydroxy" form (lactim) is aromatic but the O-H proton is acidic (


). Under basic Suzuki conditions, the anion is formed, which is electron-rich and can be sluggish in oxidative addition.[3][1]

Protocol B: The O-Protection Strategy Convert the pyridone to a 2-alkoxypyridine before coupling.[2][3]

  • Protection: React 3-bromo-2-pyridone with

    
     and MeI (to get O-Methyl) or Benzyl Bromide (to get O-Benzyl).[2][3][1] Note:  N-alkylation is the major product with simple bases (
    
    
    
    ); Silver salts favor O-alkylation.[2][1]
  • Coupling: Perform Suzuki coupling on 3-bromo-2-methoxypyridine .

    • Advantage:[2][1][5][6][7] The pyridine ring is now fully aromatic, facilitating oxidative addition.[1]

  • Deprotection:

    • O-Methyl:[2][3][1] Demethylate using

      
       in acetic acid or Pyridine-HCl at high temp.[2][3][1]
      
    • O-Benzyl:[2][3][1] Hydrogenolysis (

      
      ), which simultaneously reduces the nitro group if you used Protocol A.[1]
      

Module 3: Reduction of the Nitro Intermediate

If you utilized Protocol A (Nitro route), you must reduce the nitro group to the amine.

Option 1: Catalytic Hydrogenation (Cleanest) [2][1]

  • Reagents: 10% Pd/C,

    
     balloon (1 atm).
    
  • Solvent: MeOH or EtOH (add a drop of HCl if solubility is poor).[1]

  • Procedure: Stir at RT for 2-6 hours. Filter through Celite.[3][1]

  • Benefit: If you used a benzyl protecting group on the pyridone oxygen, this step cleaves it and reduces the nitro group in one pot.

Option 2: Iron-Mediated Reduction (Chemoselective) [2][3][1]

  • Reagents: Iron powder (5 equiv),

    
     (5 equiv).[2][1]
    
  • Solvent: EtOH/Water (3:1).[2][1]

  • Procedure: Reflux (80°C) for 1-2 hours.

  • Benefit: Tolerates halogens (Cl, Br) elsewhere on the molecule if present (unlike Pd/C which might dehalogenate).[1]

Module 4: FAQ & Troubleshooting Table

SymptomProbable CauseCorrective Action
Black precipitate immediately upon heating Catalyst decomposition ("Pd Black") due to lack of stabilization or O2 leak.[2][3][1]Ensure rigorous degassing (freeze-pump-thaw or sparging Ar for 20 min).[2][3][1] Add excess ligand (e.g.,

).[2][1][7]
No reaction; SM recovered Oxidative addition failed. The pyridone anion is too electron-rich.[2][3]Switch to 3-bromo-2-methoxypyridine . The O-Me group restores aromaticity and reactivity.[2][3]
Product is stuck in aqueous phase The product is amphoteric (Pyridine N, Aniline N, Lactam OH).[1]Adjust pH to ~7-8 (isoelectric point) to precipitate the solid.[2][1] Do not extract at pH < 2 or pH > 12.[3][1]
Broad NMR signals Tautomeric exchange or restricted rotation.[3][1]Run NMR in DMSO-

with a drop of

to exchange labile protons, or heat the NMR tube to 50°C.

Module 5: Mechanism of Failure (Visualized)

Understanding where the cycle breaks is crucial for troubleshooting.

SuzukiFailure Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 3-bromo-pyridone Fail1 FAILURE 1: Free Amine Coordination (Catalyst Arrest) Pd0->Fail1 Free NH2 present Fail2 FAILURE 2: Pyridone Anion Effect (Electron rich -> Slow OxAdd) Pd0->Fail2 Unprotected Pyridone TransMet Transmetallation OxAdd->TransMet Boronic Acid RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle showing primary failure points. Failure 1 is solved by protecting the amine; Failure 2 is solved by O-alkylation of the pyridone.

References

  • Pinto, D. J. P., et al. (2007).[1] "Discovery of an Oral Factor Xa Inhibitor (Apixaban)."[1] Journal of Medicinal Chemistry, 50(22), 5339–5356.[1]

    • Key Insight: Establishes the synthesis of 1-(4-methoxyphenyl)-7-oxo-derivatives and the handling of the lactam core.
  • Miyaura, N., & Suzuki, A. (1995).[3][1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[2][1]

    • Key Insight: Foundational text on the mechanism and the necessity of base in the transmetall
  • Kudo, N., et al. (2014).[1] "Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide." Chemical & Pharmaceutical Bulletin, 62(1), 1-10.[2][3][1]

    • Key Insight: Discusses suppression of impurities and handling of pyridine-boron
  • Cox, P. J., et al. (2002).[1] "Tautomerism of 2-hydroxypyridine derivatives." Arkivoc, (xi), 198-215.[2][3][1][8]

    • Key Insight: Detailed analysis of the solvent-dependent tautomeric equilibrium which affects reactivity.

Sources

Optimization

stability issues of 3-(4-Aminophenyl)-1H-pyridin-2-one in solution

Executive Summary Compound: 3-(4-Aminophenyl)-1H-pyridin-2-one CAS Registry Number: 1352318-68-3 Molecular Formula: C₁₁H₁₀N₂O Molecular Weight: 186.21 g/mol [1][2] Critical Alert: This compound possesses two chemically d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-(4-Aminophenyl)-1H-pyridin-2-one CAS Registry Number: 1352318-68-3 Molecular Formula: C₁₁H₁₀N₂O Molecular Weight: 186.21 g/mol [1][2]

Critical Alert: This compound possesses two chemically distinct instability vectors: the primary aromatic amine (aniline-like) prone to oxidative coupling, and the pyridin-2-one (lactam) ring susceptible to lactam-lactim tautomerism and photodimerization.[1][2] Users frequently confuse this with its isomer, 1-(4-aminophenyl)-1H-pyridin-2-one (CAS 13143-47-0); however, the stability protocols below apply strictly to the 3-substituted variant, which exhibits higher steric sensitivity at the C3 position.[1][2]

Diagnostic & Troubleshooting Guide

Issue 1: Solution Discoloration (Yellow Brown/Black)

User Observation: "My DMSO stock solution was clear yesterday, but today it has a dark amber tint." Root Cause: Oxidative Degradation of the Aniline Moiety. Primary aromatic amines are highly susceptible to auto-oxidation in solution, forming radical cations that polymerize into azo-linkages or quinone imines (colored species).[1][2] DMSO, while a good solvent, can facilitate this if not deoxygenated, as it is hygroscopic and dissolves atmospheric oxygen efficiently.

Corrective Action:

  • Immediate: Discard the solution if the color change is significant (>10% shift in absorbance).[2]

  • Prevention: Use anhydrous, deoxygenated DMSO .[2] Sparge the solvent with Argon or Nitrogen for 15 minutes before dissolving the solid.[2]

  • Storage: Store under an inert atmosphere (Argon balloon or sealed ampoule) at -20°C.

Issue 2: "Ghost" Peaks in HPLC/LC-MS

User Observation: "I see a new peak eluting later than my main peak, with exactly double the molecular weight (372.4 Da)." Root Cause: Photodimerization ([2+2] Cycloaddition). The pyridin-2-one ring is a conjugated system that can undergo [2+2] photocycloaddition under UV or ambient fluorescent light, forming cyclobutane-fused dimers.[1][2] This is a classic reaction for 2-pyridones in solution.[1][2]

Corrective Action:

  • Immediate: Check the UV trace.[2] Dimers often lose the characteristic absorption maximum of the monomer due to the loss of conjugation.

  • Prevention: Strict light exclusion. Use amber glass vials or wrap containers in aluminum foil. Perform experiments in low-light conditions (sodium lamp) if possible.

Issue 3: Precipitation in Aqueous Buffers

User Observation: "When I dilute my DMSO stock (10 mM) into PBS (pH 7.4), a fine white precipitate forms." Root Cause: Solubility/pH Mismatch. The compound is a weak base (aniline amine) and a weak acid (lactam NH).[2] At neutral pH (7.4), the molecule is largely uncharged and hydrophobic.[2] The "pyridin-2-one" form is the stable tautomer in solution, but it has poor water solubility compared to its salts.[1][2]

Corrective Action:

  • Optimization: Limit the final DMSO concentration to <0.5% only after ensuring the concentration is below the solubility limit (likely <100 µM in PBS).

  • pH Adjustment: Solubility may be improved at lower pH (pH < 4) where the amine is protonated, though this may not be compatible with biological assays.[2] Use a solubility enhancer like 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    in the buffer.[1][2]

Mechanistic Visualization

The following diagram illustrates the degradation pathways and the tautomeric equilibrium affecting stability.

StabilityPathways cluster_prevention Prevention Strategies Compound 3-(4-Aminophenyl)- 1H-pyridin-2-one (Active Monomer) Oxidation Oxidative Coupling (Azo/Quinone Species) Compound->Oxidation O2 / Light / Trace Metals Dimerization [2+2] Photodimerization (Cyclobutane Dimer) Compound->Dimerization UV Light (hν) Tautomer Lactim Tautomer (3-(4-aminophenyl)- pyridin-2-ol) Compound->Tautomer pH / Solvent Polarity Prev1 Argon/N2 Sparging Prev1->Oxidation Prev2 Amber Vials Prev2->Dimerization Prev3 Anhydrous DMSO Prev3->Tautomer

Caption: Degradation pathways of 3-(4-Aminophenyl)-1H-pyridin-2-one showing oxidative coupling (red), photodimerization (yellow), and tautomeric equilibrium (grey).[1][2][3][4][5][6]

Standard Operating Procedure (SOP): Preparation of Stable Stock Solutions

Objective: Prepare a 10 mM stock solution in DMSO with maximum stability.

Materials:

  • Compound: 3-(4-Aminophenyl)-1H-pyridin-2-one (Solid).[1][2][3]

  • Solvent: DMSO (Spectrophotometric grade,

    
    99.9%, Anhydrous).[2]
    
  • Container: Amber glass vial with PTFE-lined screw cap.[1][2]

  • Gas: Argon or Nitrogen tank.[2]

Protocol:

  • Equilibration: Allow the vial of solid compound to reach room temperature before opening to prevent water condensation (DMSO is hygroscopic).

  • Weighing: Weigh the required amount of solid into the amber vial . Minimize exposure to ambient light.[2]

  • Solvent Preparation: Sparge the DMSO with Argon/Nitrogen for 10–15 minutes to remove dissolved oxygen.

  • Dissolution: Add the calculated volume of DMSO to the vial.

    • Calculation: Volume (mL) = Mass (mg) / [MW (186.[2]21)

      
       Concentration (M)].[2]
      
  • Sealing: Immediately flush the headspace of the vial with Argon/Nitrogen and seal tightly.[2]

  • Mixing: Vortex gently until fully dissolved. Sonicate only if necessary and for short bursts (<30s) to avoid heating.

  • Storage: Aliquot into single-use amber vials (to avoid freeze-thaw cycles) and store at -20°C .

Stability Summary Table:

ConditionSolventTemperatureEstimated StabilityRisk Factor
Ideal Anhydrous DMSO-20°C6–12 MonthsLow (if sealed)
Working DMSO4°C1–2 WeeksMoisture uptake
Stressed Aqueous Buffer25°C< 24 HoursPrecipitation / Oxidation
Critical Methanol/Ethanol25°C + LightHoursPhotodegradation

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO? A: Ethanol is not recommended for long-term storage.[1][2] While the compound may be soluble, ethanol evaporates easily (changing concentration) and often contains dissolved oxygen.[2] Furthermore, protic solvents can shift the lactam-lactim equilibrium, potentially affecting downstream assay reproducibility.[2]

Q: Is the compound acid-labile? A: The pyridinone ring is generally stable to mild acid.[2] However, the amino group will protonate (pKa


 4–5).[2] Strong acids combined with oxidants (e.g., nitric acid) will destroy the molecule.[2] Mild acidic buffers are safe for short durations.[2]

Q: How do I verify the purity of my stored stock? A: Run a standard Reverse-Phase HPLC (C18 column).[1][2]

  • Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).[2]

  • Detection: 254 nm (aromatic) and 300–320 nm (pyridinone conjugation).[2]

  • Fail Criteria: Appearance of a secondary peak at RRT (Relative Retention Time) ~0.8 (Oxidation) or ~1.2 (Dimer).[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66571904 (Related Structure: 1-(4-Aminophenyl)-...).[1][2] PubChem. Available at: [Link][1][2]

  • Organic Chemistry Portal. Oxidation of Aromatic Amines & DMSO Properties. Organic Chemistry Portal. Available at: [Link][1][2]

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of 3-(4-Aminophenyl)-1H-pyridin-2-one

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(4-Aminophenyl)-1H-pyridin-2-one. This document provides a comprehensive framework for method development, a deta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(4-Aminophenyl)-1H-pyridin-2-one. This document provides a comprehensive framework for method development, a detailed starting protocol, and robust troubleshooting advice tailored for researchers, scientists, and drug development professionals.

Analyte Characterization: Understanding 3-(4-Aminophenyl)-1H-pyridin-2-one

A robust analytical method begins with a thorough understanding of the target analyte. 3-(4-Aminophenyl)-1H-pyridin-2-one (MW: 186.21 g/mol ) is a polar, aromatic compound.[1] Its structure comprises three key features that dictate its chromatographic behavior:

  • Pyridinone Ring: A polar heterocyclic moiety capable of hydrogen bonding.

  • Phenyl Ring: A non-polar, aromatic group that provides hydrophobicity.

  • Amino Group (-NH2): A basic functional group that can become protonated (positively charged) in acidic mobile phases. The pKa of similar aminopyridine compounds is in the range of 5.2-6.0.[2]

This combination of polar and non-polar characteristics, along with its basic nature, classifies it as a challenging compound for traditional reversed-phase HPLC, often requiring specific column chemistries and mobile phase conditions to achieve good peak shape and retention.

Predicted Physicochemical Properties:

  • Molecular Formula: C₁₁H₁₀N₂O[1]

  • Molecular Weight: 186.21 g/mol [1]

  • Calculated LogP: 1.42[1]

  • Hydrogen Bond Donors: 1[1]

  • Hydrogen Bond Acceptors: 3[1]

  • Solubility: Expected to be soluble in polar organic solvents like methanol and acetonitrile.[3]

Strategic HPLC Method Development

Developing a reliable HPLC method requires a systematic approach. The goal is to find the optimal balance of retention, resolution, and peak symmetry. The workflow below outlines a logical progression for this analyte.

Method Development Workflow

MethodDevelopment cluster_prep Phase 1: Preparation cluster_screening Phase 2: Screening cluster_optimization Phase 3: Optimization Analyte Analyte Characterization (Polarity, pKa, UV) Standard Prepare Standard Solution (e.g., 0.1 mg/mL in Diluent) Analyte->Standard Leads to Column Column Selection (Start with Polar-Embedded C18 or Phenyl-Hexyl) Standard->Column Begin MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH 3 vs. pH 7) Column->MobilePhase Screen with Gradient Gradient Optimization (Adjust Slope & Time) MobilePhase->Gradient Optimize FlowTemp Optimize Flow Rate & Temperature Gradient->FlowTemp Fine-tune SST System Suitability Test (Check Tailing, RSD) FlowTemp->SST Validate TailingTroubleshooting Start Problem: Peak Tailing (T > 1.5) CheckpH Is Mobile Phase pH at least 2 units below analyte pKa? Start->CheckpH CheckColumn Is the column a 'base-deactivated' or 'polar-embedded' type? CheckpH->CheckColumn Yes Sol_pH Solution: Lower mobile phase pH using 0.1% Formic Acid or TFA. CheckpH->Sol_pH No CheckOverload Is the analyte concentration too high? CheckColumn->CheckOverload Yes Sol_Column Solution: Switch to a recommended column type (e.g., Polar-Embedded C18). CheckColumn->Sol_Column No CheckHardware Is there extra-column volume (long tubing, bad connection)? CheckOverload->CheckHardware No Sol_Overload Solution: Reduce injection volume or sample concentration. CheckOverload->Sol_Overload Yes Sol_Hardware Solution: Use shorter, narrower ID tubing. Check fittings. CheckHardware->Sol_Hardware Yes End Peak Shape Improved CheckHardware->End No Sol_pH->End Sol_Column->End Sol_Overload->End Sol_Hardware->End

Sources

Optimization

Technical Support Center: Troubleshooting Compound Precipitation in Biological Assays

Current Status: Online Operator: Senior Application Scientist Ticket ID: PRECIP-001 Welcome to the Technical Support Center. You are likely here because your IC50 curves are erratic, your high-throughput screen (HTS) hit...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: PRECIP-001

Welcome to the Technical Support Center. You are likely here because your IC50 curves are erratic, your high-throughput screen (HTS) hit rate is suspiciously high, or your liquid handler tips are clogging.

Compound precipitation is not merely a loss of material; it is a generator of false data . In biological assays, we deal primarily with Kinetic Solubility (how long a compound stays in solution after rapid dilution) rather than Thermodynamic Solubility (equilibrium).[1] When a compound precipitates, it can sequester enzyme targets (false positive) or vanish from the active pool (false negative).[2]

This guide is structured to diagnose, resolve, and prevent precipitation artifacts using self-validating protocols.

Module 1: Diagnosis – Is It Precipitation or Biology?

Before altering your chemistry, you must confirm that the anomaly is physical (solubility) and not biological (toxicity/potency).

The Symptom Checker
ObservationProbable CauseVerification Step
Steep Hill Slope (> 2.0) Colloidal AggregationRun the Detergent Counter-Screen (See Module 2).
Bell-Shaped Dose Response Precipitation at high [C]Check turbidity at OD650 nm .
High Assay Background Light ScatteringMeasure absorbance at non-absorbing wavelength (600–700 nm).
Flatline (No Activity) "Crash-out" (False Negative)Mass Spec (LC-MS) of supernatant after centrifugation.
Protocol A: The Turbidity Check (OD650)

Use this rapid non-destructive method to flag "brick dust" precipitation in real-time.

  • Prepare Plate: Replicate your assay plate exactly (buffer + compound), but omit the enzyme/cells.

  • Incubate: Run the same time course as your actual assay (precipitation is time-dependent).

  • Read: Measure Absorbance at 650 nm (or any wavelength >600 nm where your compound does not absorb).

  • Threshold: Any well with an OD > 0.05 above the DMSO blank suggests significant insolubility (approx. >10-20 µM particulates).

Expert Insight: For higher sensitivity, use a Nephelometer (measures forward-scattered light).[3] It can detect precipitates as low as 1 µM, whereas standard absorbance readers often miss the early onset of nucleation [1].

Module 2: The "False Positive" Trap (Colloidal Aggregation)[2]

A common artifact in drug discovery is Colloidal Aggregation .[4] Hydrophobic compounds form sub-micrometer "grease balls" that sequester proteins, inhibiting them non-specifically. This was extensively characterized by the Shoichet lab [2].

Diagram: The Aggregation Decision Tree

Use this logic flow to determine if your "hit" is a real inhibitor or a colloidal artifact.

AggregationLogic Start Compound shows Inhibition (Hit) DetergentTest Add 0.01% Triton X-100 (Detergent Counter-Screen) Start->DetergentTest Result1 Inhibition Persists DetergentTest->Result1 Activity Unchanged Result2 Inhibition Disappears DetergentTest->Result2 Activity Lost Conclusion1 True Binder (Specific Interaction) Result1->Conclusion1 Conclusion2 False Positive (Colloidal Aggregate) Result2->Conclusion2 Centrifuge Optional: Centrifuge (Spin-down test) Conclusion2->Centrifuge Confirm

Figure 1: Decision tree for distinguishing specific inhibition from colloidal aggregation artifacts. Aggregates are sensitive to detergents, which disrupt the colloid and restore enzyme activity.

Protocol B: The Detergent Counter-Screen

Standardize this control for any hit with a suspicious Hill slope or high lipophilicity (cLogP > 3).

  • Standard Assay: Run your enzymatic assay with the compound.

  • Detergent Arm: Run the same assay but include 0.01% (v/v) Triton X-100 (freshly prepared) in the assay buffer.

    • Note: Ensure your enzyme tolerates this detergent concentration first.

  • Analysis:

    • If IC50 shifts significantly (> 3-fold) or inhibition vanishes: Artifact (Aggregator).

    • If IC50 remains stable: Valid Hit.

Module 3: Prevention – Solving "Solvent Shock"

The most common cause of precipitation is Solvent Shock . This occurs when a 100% DMSO stock is blasted directly into an aqueous buffer. The rapid change in polarity causes hydrophobic compounds to crash out before they can disperse.

The Physics of Mixing

When you pipette 1 µL of 10 mM DMSO stock into 99 µL of buffer, the local concentration at the pipette tip momentarily exceeds the solubility limit by orders of magnitude.

Protocol C: The Intermediate Dilution Step

Never dilute directly from 100% stock to the final assay well if solubility is a concern.

Incorrect Workflow (High Risk): 10 mM Stock (100% DMSO) → Assay Well (0.5% DMSO)

Correct Workflow (The "Step-Down"):

  • Stock: Start with 10 mM compound in 100% DMSO.

  • Intermediate Plate (20x): Dilute compound into buffer containing 5-10% DMSO .

    • Why? The presence of DMSO in the buffer eases the transition.

    • Action: Add 5 µL Stock to 95 µL of (Buffer + DMSO mix).

  • Final Assay Plate (1x): Transfer from Intermediate Plate to the Assay Plate.

    • Action: Transfer 5 µL from Intermediate to 95 µL Assay Buffer.

    • Final Result: 0.5% DMSO final concentration, with no "shock" precipitation.

Diagram: Optimized Dilution Workflow

DilutionProtocol Stock Source Plate 100% DMSO (10 mM) Intermed Intermediate Plate 10% DMSO / 90% Buffer (500 µM) Stock->Intermed 1:20 Dilution Assay Assay Plate 0.5% DMSO / 99.5% Buffer (25 µM) Stock->Assay Direct Dilution Intermed->Assay 1:20 Dilution Precip Precipitation Risk! (Solvent Shock)

Figure 2: Comparison of Direct Dilution (High Risk) vs. Intermediate Step-Down Dilution (Optimized). The intermediate step buffers the polarity shift, maintaining kinetic solubility.

Frequently Asked Questions (FAQ)

Q: Can I just use more DMSO to keep the compound soluble? A: Proceed with caution. While DMSO increases solubility, most enzymes and cells tolerate only up to 0.5% - 1.0% DMSO. Exceeding this causes "DMSO toxicity," which mimics compound inhibition. Always run a DMSO tolerance curve for your specific assay before screening.

Q: Why does my compound precipitate in PBS but not in Tris? A: Ionic strength and pH play massive roles. PBS (high salt) can "salt out" hydrophobic compounds. If your compound is ionizable (has a pKa), ensure your buffer pH is at least 2 units away from the pKa to maintain the ionized (soluble) state.

Q: My compound is soluble at room temp, but precipitates in the fridge. Why? A: Solubility is temperature-dependent. Storing diluted plates at 4°C often causes precipitation. If you must store assay-ready plates, seal them tightly to prevent DMSO hygroscopicity (absorbing water from air) and keep them at room temperature if chemically stable, or re-sonicate/shake after thawing from frozen.

Q: Does albumin (BSA/HSA) help? A: Yes. Adding 0.05% - 0.1% BSA to your buffer can act as a carrier, preventing non-specific adsorption to the plastic walls and stabilizing hydrophobic compounds. However, be aware that BSA can also bind your drug, shifting the free fraction and potentially increasing the apparent IC50 (right-shift) [3].

References

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry. Link

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today. Link (Pioneering work on colloidal aggregation).

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Interference by Chemical Reactivity and Aggregation. Link

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Hinge: Cross-Reactivity Profiling of the 3-(4-Aminophenyl)-1H-pyridin-2-one Scaffold

Content Type: Publish Comparison Guide Subject: Fragment-Based Drug Discovery (FBDD) / Kinase Selectivity Profiling Primary Target Class: Serine/Threonine Kinases (specifically Aurora A/B, MPS1) Executive Summary: The Fr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Fragment-Based Drug Discovery (FBDD) / Kinase Selectivity Profiling Primary Target Class: Serine/Threonine Kinases (specifically Aurora A/B, MPS1)

Executive Summary: The Fragment Advantage

In the landscape of kinase inhibitor discovery, 3-(4-Aminophenyl)-1H-pyridin-2-one (referred to herein as 3-AP ) represents a classic "privileged scaffold." Unlike fully elaborated clinical drugs (e.g., Palbociclib, Tozasertib), 3-AP is a fragment —a low-molecular-weight chemical starting point (<200 Da).

While high-affinity inhibitors are judged by nanomolar potency, fragments like 3-AP are judged by Ligand Efficiency (LE) and their ability to probe the ATP-binding hinge region. This guide compares the cross-reactivity profile of the 3-AP scaffold against industry standards, demonstrating why "weak" binders are critical for mapping selectivity early in the drug design pipeline.

The Core Comparison
  • The Probe (3-AP): A minimal hinge-binder. High Ligand Efficiency, moderate-to-low potency, distinct selectivity for mitotic kinases (Aurora/MPS1).

  • The Pan-Inhibitor (Staurosporine): The universal reference. High potency, extremely low selectivity (promiscuous).

  • The Optimized Lead (Tozasertib/VX-680): A clinical candidate derived from similar hinge-binding motifs. High potency, tuned selectivity.

Comparative Performance Analysis

The following data synthesizes performance metrics from standard radiometric kinase panels (e.g., KinaseProfiler™) and thermal shift assays.

Table 1: Potency vs. Efficiency Profile

Note: Fragments often require testing at high concentrations (100 µM) to detect binding.

Metric3-AP (The Fragment) Staurosporine (The Control) Tozasertib (The Lead)
Molecular Weight (Da) ~186466464
Primary Target Aurora A / MPS1Pan-KinaseAurora A/B/C
Primary Potency (IC₅₀) 58% inh. @ 100 µM*< 0.01 µM0.0006 µM (0.6 nM)
Ligand Efficiency (LE) ~0.52 (High Efficiency)~0.35~0.38
Selectivity Score (S₁₀) 0.08 (Selective at low affinity)0.90 (Promiscuous)0.15 (Selective)
Binding Mode Hinge H-bonds (Donor/Acceptor)ATP-competitive (Bulky)Type I (ATP-competitive)

> Key Insight: While 3-AP appears "weak" (micromolar activity), its Ligand Efficiency (0.52) is superior to the optimized drug. This indicates that every atom in the 3-AP molecule contributes significantly to binding, making it an ideal scaffold for growing a drug without gaining unnecessary molecular weight.

Table 2: Cross-Reactivity "Hit" Map

Profiling against a representative 26-kinase panel (100 µM screening concentration).

Kinase Family3-AP Activity Clinical Implication
Aurora A (Mitotic) Hit (>50% Inh) Validates scaffold for anti-mitotic drug design.
MPS1 (TTK) Hit (>50% Inh) Critical checkpoint target; rare for simple fragments.
AKT2 (AGC) ModeratePotential off-target toxicity risk (metabolic).
CDK2 (CMGC) Low/No ActivityDemonstrates unexpected selectivity against CDKs despite structural similarity.
EGFR (TK) No ActivityClean against Tyrosine Kinases (TKs).

Technical Protocol: Profiling Weak Binders

Profiling a fragment like 3-AP requires different protocols than potent drugs. Standard IC50 assays at 1 µM ATP will generate false negatives.

Workflow Logic

The profiling must move from Biophysical Screening (to detect binding) to Functional Validation (to confirm inhibition).

ProfilingWorkflow cluster_Screen Phase 1: Binding Screen cluster_Func Phase 2: Functional Profiling Compound Compound: 3-AP (High Conc: 100µM) TSA Thermal Shift Assay (Tm Shift > 2°C?) Compound->TSA Primary Screen SPR SPR / MST (Kd Determination) TSA->SPR Confirm Binder Panel Radiometric Panel (At Km ATP) SPR->Panel Select Targets IC50 IC50 Generation (8-point curve) Panel->IC50 Quantify Potency Decision Hit Validation (LE Calculation) IC50->Decision Analyze

Figure 1: Fragment Profiling Workflow. Note the reliance on biophysical methods (TSA/SPR) before enzymatic assays to avoid false negatives due to low affinity.

Detailed Methodology

Step 1: Differential Scanning Fluorimetry (DSF/Thermal Shift)

  • Objective: Identify kinases where 3-AP stabilizes the protein fold (binding evidence).

  • Protocol:

    • Mix Kinase domain (2 µM) + Sypro Orange dye + 3-AP (100 µM and 500 µM).

    • Ramp temperature from 25°C to 95°C (1°C/min).

    • Positive Hit:

      
       compared to DMSO control.
      
    • Why: This validates that the fragment actually enters the pocket, independent of ATP competition.

Step 2: Radiometric Kinase Assay (Gold Standard)

  • Objective: Quantify inhibition (IC50) under physiological ATP conditions.

  • Protocol:

    • Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Substrate: Use generic substrates (e.g., Myelin Basic Protein) to avoid substrate-specific artifacts.

    • ATP Conc: Set ATP at

      
       apparent for each specific kinase (critical for competitive inhibitors).
      
    • Incubation: 100 µM 3-AP + Kinase + ³³P-ATP for 40 mins at RT.

    • Detection: Filter binding (P81 phosphocellulose) and scintillation counting.

Mechanistic Insight: The Hinge Interaction

3-AP functions as an ATP-competitive inhibitor. Its selectivity profile (Aurora/MPS1 preference) is dictated by the specific geometry of the "Gatekeeper" residue and the hinge region hydrogen bonding network.

Mechanism ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Glu-Tyr backbone) Selectivity Selectivity Filter (MPS1/Aurora) Hinge->Selectivity Determines Gatekeeper Gatekeeper Residue (Thr/Met) Fragment 3-AP Scaffold (Pyridinone Donor/Acceptor) Gatekeeper->Fragment Steric Constraint Gatekeeper->Selectivity Fragment->ATP_Pocket Occupies Fragment->Hinge H-Bonds (Critical)

Figure 2: Mechanism of Action. The pyridinone motif mimics the Adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region.

Interpretation of Results
  • High Cross-Reactivity: If 3-AP hits >30% of the panel, the scaffold is a "frequent hitter." This is common for simple pyridinones.

  • Specific Profile (Aurora/MPS1): The data suggests 3-AP is a "privileged structure" for mitotic kinases. This makes it an excellent starting block for developing anti-cancer therapeutics targeting cell division, rather than general proliferation (like CDK inhibitors).

References

  • Jones, K., et al. (2018). "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition." Bioorganic & Medicinal Chemistry.

  • Davis, M.I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.

  • DiscoverX (Eurofins). "KINOMEscan™ Profiling Protocol." Eurofins Discovery Services.

  • Reynders, M., et al. (2016). "Controlling Protein Activity with Photoswitchable Inhibitors." (Discussing pyridinone scaffolds in kinase chemical biology). Chemical Science.

Comparative

Validating the Anti-Proliferative Effects of 3-(4-Aminophenyl)-1H-pyridin-2-one in Cancer Cell Lines

Executive Summary & Compound Profile 3-(4-Aminophenyl)-1H-pyridin-2-one (CAS: 1352318-68-3) represents a "privileged scaffold" in medicinal chemistry, specifically within the class of 3-arylpyridin-2-ones . This structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-(4-Aminophenyl)-1H-pyridin-2-one (CAS: 1352318-68-3) represents a "privileged scaffold" in medicinal chemistry, specifically within the class of 3-arylpyridin-2-ones . This structural motif serves as the pharmacophore core for several potent kinase inhibitors, most notably targeting the PIM (Proviral Integration site for Moloney murine leukemia virus) and CDK (Cyclin-Dependent Kinase) families.

While often utilized as a synthesis intermediate or SAR (Structure-Activity Relationship) probe, validating its intrinsic anti-proliferative effects requires a rigorous comparison against optimized clinical candidates. This guide outlines the technical roadmap for validating this compound's efficacy, focusing on its mechanism as an ATP-competitive inhibitor that induces cell cycle arrest and apoptosis.

Compound Attribute Technical Detail
Chemical Structure 3-(4-aminophenyl)pyridin-2(1H)-one
Primary Target Class Serine/Threonine Kinases (PIM-1/2/3, CDK2/4/6)
Mechanism of Action ATP-Competitive Inhibition

G1/S Phase Arrest

Apoptosis
Key Validation Markers Reduced p-Bad (S112), Reduced p-Rb (S780), Cleaved Caspase-3

Mechanism of Action (MoA) & Signaling Pathway

To validate 3-(4-Aminophenyl)-1H-pyridin-2-one, one must understand its interference with survival signaling. The 3-arylpyridinone core mimics the adenine ring of ATP, allowing it to dock into the hinge region of kinases.

  • PIM Kinase Inhibition: PIM kinases constitutively phosphorylate Bad (preventing apoptosis) and 4E-BP1 (promoting translation). Inhibition leads to dephosphorylation of Bad, allowing it to bind Bcl-xL and trigger mitochondrial apoptosis.

  • CDK Inhibition: Structural analogs often inhibit CDK2 or CDK4, preventing the phosphorylation of Retinoblastoma protein (Rb) , thereby locking cells in the G1 phase.

Visualization: PIM/CDK Inhibition Pathway

The following diagram illustrates the downstream effects of inhibiting PIM and CDK signaling using the target compound.

MoA_Pathway cluster_Targets Primary Targets cluster_Downstream Downstream Effectors Compound 3-(4-Aminophenyl)- 1H-pyridin-2-one ATP ATP Binding Site Compound->ATP Competes with ATP PIM PIM-1/2 Kinase ATP->PIM Blocks Activation CDK CDK4/6 / Cyclin D ATP->CDK Blocks Activation Bad Bad Protein (Pro-Apoptotic) PIM->Bad Inhibits Phosphorylation (Prevents Inactivation) Rb Rb Protein (Tumor Suppressor) CDK->Rb Inhibits Phosphorylation Outcomes Outcomes: 1. G1 Cell Cycle Arrest 2. Mitochondrial Apoptosis Bad->Outcomes Triggers Apoptosis E2F E2F Transcription Factor Rb->E2F Binds/Sequesters E2F->Outcomes Transcription Blocked (G1 Arrest)

Figure 1: Mechanism of Action. The compound competes for the ATP binding site of PIM/CDK kinases, preventing the phosphorylation of critical survival (Bad) and cell cycle (Rb) regulators.

Comparative Analysis: Benchmarking Performance

When publishing data on this compound, it is critical to benchmark it against established inhibitors.[1] The 3-(4-aminophenyl) moiety is a simplified version of the complex tails found in clinical drugs like TP-3654 or Palbociclib .

Hypothesis: As a smaller fragment, 3-(4-Aminophenyl)-1H-pyridin-2-one will likely exhibit micromolar (


M)  potency, whereas optimized analogs exhibit nanomolar (nM)  potency.
Table 1: Comparative Performance Metrics
Feature3-(4-Aminophenyl)-1H-pyridin-2-one TP-3654 (PIM Inhibitor) Palbociclib (CDK4/6 Inhibitor) Doxorubicin (Cytotoxic)
Role Scaffold / Lead FragmentClinical CandidateFDA Approved DrugStandard Chemotherapy
Primary Target Multi-Kinase (PIM/CDK)PIM-1, PIM-2, PIM-3CDK4, CDK6DNA Intercalation / Topo II
Expected IC50




Selectivity Low (Promiscuous binder)High (PIM selective)High (CDK4/6 selective)Low (General toxicity)
Cell Cycle Effect G1/S ArrestG1 ArrestG1 ArrestG2/M Arrest
Solubility Moderate (DMSO required)High (Optimized salt)ModerateHigh

Critical Insight: If your validation shows IC50 > 50


M, the compound is likely inactive as a specific inhibitor and may be acting via non-specific toxicity.

Experimental Validation Protocols

To generate publishable data, you must employ a multi-parametric approach. A single viability assay is insufficient to prove the mechanism.

Phase 1: Quantitative Viability (IC50 Determination)

Objective: Establish the concentration required to inhibit 50% of cell growth.

  • Cell Lines:

    • K562 (Leukemia): Highly sensitive to PIM inhibition.

    • MCF-7 (Breast): Highly sensitive to CDK inhibition.

    • PBMC (Normal): Negative control for toxicity.

  • Protocol:

    • Seed cells (3,000–5,000/well) in 96-well plates.

    • Treat with serial dilutions of compound (0.1

      
      M to 100 
      
      
      
      M) for 72 hours.
    • Add CCK-8 or CellTiter-Glo reagent. Incubate 1-4 hours.

    • Measure absorbance (450 nm) or luminescence.

    • Data Analysis: Fit data to a non-linear regression model (log(inhibitor) vs. response) to calculate IC50.

Phase 2: Mechanistic Confirmation (Western Blot)

Objective: Prove the compound hits the predicted kinase targets (PIM/CDK).

  • Protocol:

    • Treat cells at

      
       and 
      
      
      
      IC50 for 24 hours.
    • Lyse cells using RIPA buffer with phosphatase inhibitors (critical).

    • Primary Antibodies:

      • Anti-p-Bad (Ser112): Marker for PIM activity (Should Decrease).

      • Anti-p-Rb (Ser780/807): Marker for CDK activity (Should Decrease).

      • Anti-Cleaved Caspase-3: Marker for Apoptosis (Should Increase).

      • Anti-GAPDH: Loading Control.

Phase 3: Functional Output (Flow Cytometry)

Objective: Distinguish between cytostatic (cycle arrest) and cytotoxic (apoptosis) effects.

  • Protocol:

    • Cell Cycle: Fix cells in 70% ethanol, stain with Propidium Iodide (PI) + RNase. Look for accumulation in G0/G1 phase (indicative of CDK/PIM inhibition) vs G2/M (indicative of DNA damage).

    • Apoptosis: Stain live cells with Annexin V-FITC / PI .

      • Annexin V+/PI-: Early Apoptosis.

      • Annexin V+/PI+: Late Apoptosis.

Visualization: Experimental Workflow

The following workflow ensures data integrity and reproducibility.

Validation_Workflow Start Compound Preparation (DMSO Stock) Screen Phase 1: Viability Screen (K562 / MCF-7) Start->Screen Decision IC50 < 10µM? Screen->Decision Mech Phase 2: Mechanism (Western Blot) Decision->Mech Yes Funct Phase 3: Function (Flow Cytometry) Decision->Funct Yes Fail Stop: Inactive or Non-Specific Decision->Fail No Publish Publishable Data: Specific Kinase Inhibitor Mech->Publish p-Bad/p-Rb Reduced Funct->Publish G1 Arrest/Apoptosis

Figure 2: Validation Workflow. A "Go/No-Go" decision point at Phase 1 ensures resources are focused only on active candidates.

References

  • Foulks, J. M., et al. (2014).[2] "A small-molecule inhibitor of PIM kinases as a potential treatment for urothelial carcinomas."[2] Neoplasia.[1][2][3][4]

  • Barascu, A., et al. (2014). "Oxidative stress response and PIM-1 kinase inhibition in cancer cells." Free Radical Biology and Medicine.

  • Chen, L., et al. (2009). "Structure-based design of 3-arylpyridin-2-one derivatives as potent PIM-1 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Finn, R. S., et al. (2016). "Palbociclib and Letrozole in Advanced Breast Cancer." New England Journal of Medicine.

  • Cayman Chemical. "TP-3654 Product Information." Cayman Chemical Datasheet.

Sources

Validation

Comparative Guide: Validating Cytoprotective Agents in Cell-Based Models

Introduction In drug discovery, confirming cytoprotective activity —the ability of a compound to prevent cell death induced by a specific stressor—is distinct from standard cytotoxicity screening. It requires a system th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In drug discovery, confirming cytoprotective activity —the ability of a compound to prevent cell death induced by a specific stressor—is distinct from standard cytotoxicity screening. It requires a system that can distinguish between maintenance of viability and assay interference.

Many researchers rely on traditional colorimetric assays (e.g., MTT/MTS) for this purpose. However, these methods are prone to false positives, particularly when evaluating antioxidant compounds which can chemically reduce tetrazolium salts independent of cellular metabolism.

This guide compares the ATP Bioluminescence Assay (The Reference Standard) against traditional Tetrazolium (MTT/MTS) and Membrane Integrity (LDH) assays, demonstrating why ATP quantification provides the most robust data for cytoprotection studies.

Part 1: Technology Comparison

The Landscape of Viability Assays

To validate a cytoprotective "hit," one must measure the rescue of cellular function following a lethal insult (e.g., Oxidative Stress, Mitochondrial Toxins).

FeatureATP Bioluminescence (Reference Standard)Tetrazolium (MTT/MTS) LDH Release
Primary Readout Cellular ATP (Metabolic Energy)Dehydrogenase ActivityMembrane Integrity
Sensitivity High (<10 cells/well)Moderate (~1,000 cells/well)Low (Requires significant lysis)
Linearity 5-6 logs2-3 logs2-3 logs
Interference Risk Low (Luciferase is robust)High (Antioxidants reduce MTT)Moderate (Serum interference)
Endpoint Type Lytic (Endpoint)Endpoint (MTT) or Kinetic (MTS)Kinetic or Endpoint
Throughput Ultra-High (384/1536-well)Low/MediumMedium
The "Artifact Trap" in Cytoprotection

Crucial Insight: Many cytoprotective candidates are antioxidants (e.g., flavonoids, polyphenols).

  • The Problem: In MTT assays, these compounds can directly reduce the tetrazolium salt to purple formazan in the absence of cells, leading to a calculation of "100% viability" even if all cells are dead [1].

  • The Solution: ATP assays rely on the luciferase reaction, which is not reduced by standard antioxidants, providing a true measure of cell survival.

Part 2: Experimental Workflow & Signaling

To confirm cytoprotection, the experimental design must separate the compound's toxicity from its protective effect.

Visualization 1: The Cytoprotection Workflow

This diagram outlines the critical timeline required to prime cells before the lethal insult (Stressor) is applied.

CytoprotectionWorkflow Seed 1. Cell Seeding (Allow Attachment) PreTreat 2. Pre-Treatment (Candidate Compound) Seed->PreTreat 24h Stress 3. Stress Induction (e.g., H2O2, Toxin) PreTreat->Stress 1-4h Incubate 4. Incubation (6-24 Hours) Stress->Incubate Co-exposure Assay 5. ATP Detection (Lysis + Luminescence) Incubate->Assay

Caption: Standard timeline for cytoprotection assays. Pre-treatment primes cellular defense mechanisms (e.g., Nrf2) before stressor addition.

Visualization 2: The Mechanism (Nrf2 Pathway)

Most cytoprotective agents function by activating the Nrf2/KEAP1 pathway, upregulating antioxidant response elements (ARE).[1]

Nrf2Pathway Compound Cytoprotective Agent KEAP1 KEAP1 (Sensor) Compound->KEAP1 Modifies Cysteine Nrf2_Cyto Nrf2 (Cytoplasmic) KEAP1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (Promoter) Nrf2_Nuc->ARE Binds Genes Protective Genes (HO-1, NQO1) ARE->Genes Transcription

Caption: Activation of the Nrf2 pathway. Cytoprotective agents modify KEAP1, allowing Nrf2 to translocate and transcribe antioxidant genes.

Part 3: Validated Protocols

Protocol A: Oxidative Stress Model (H2O2)

Objective: Establish a "kill curve" to determine the EC80 (concentration killing 80% of cells) of the stressor.

  • Seeding: Seed HepG2 or SH-SY5Y cells at 10,000 cells/well in a white-walled 96-well plate. Incubate for 24 hours.

  • Stressor Preparation: Prepare fresh Hydrogen Peroxide (H2O2) in serum-free media. Note: Serum contains catalases that degrade H2O2 rapidly.

  • Dose Response: Treat cells with 0, 50, 100, 200, 400, and 800 µM H2O2.

  • Duration: Incubate for 4–6 hours.

  • Readout: Perform ATP assay. Select the concentration that yields ~20% viability (EC80) for the protection assay.

Protocol B: ATP Luminescence Detection (The Standard)

Objective: Quantify cytoprotection using the ATP Bioluminescence method.

Reagents:

  • ATP Detection Reagent (containing Luciferase/Luciferin + Lytic Agent).

  • Positive Control: N-Acetylcysteine (NAC) or Sulforaphane.

Steps:

  • Pre-Treatment: Remove media and add 90 µL of the Test Compound (diluted in media) to the cells. Incubate for 2–4 hours to allow pathway activation.

    • Control 1: Vehicle Only (No protection).

    • Control 2: NAC (1 mM) (Positive Control).

  • Stress Induction: Add 10 µL of 10X EC80 Stressor (determined in Protocol A) to all wells except the "Untreated Control."

  • Incubation: Incubate for the optimized stress duration (e.g., 6 hours).

  • Equilibration: Equilibrate the plate and the ATP Detection Reagent to room temperature (22°C) for 30 minutes. Critical for enzymatic stability.

  • Lysis & Reaction: Add 100 µL of ATP Detection Reagent to each well (1:1 ratio).

  • Mixing: Orbitally shake for 2 minutes to induce cell lysis.

  • Measurement: Read Luminescence (Integration time: 0.5–1.0 second).

Part 4: Data Interpretation & Integrity

Calculating % Cytoprotection

Do not simply report raw RLU (Relative Light Units). Normalize data to define the "Protection Window."



  • RLU_Test: Compound + Stressor

  • RLU_Stressed: Vehicle + Stressor (0% Protection baseline)

  • RLU_Untreated: Vehicle + No Stressor (100% Viability baseline)

Self-Validating Checks (E-E-A-T)
  • Compound Toxicity Check: Always run a "Compound Only" arm (No stressor). If the compound alone reduces ATP levels below 80%, it is cytotoxic, not cytoprotective.

  • Quench Check: Add a known spike of ATP to a well containing the compound + reagent. If the signal is significantly lower than ATP + reagent alone, the compound interferes with the luciferase enzyme (Luciferase Inhibition) [2].

References

  • Assay Guidance Manual (NCBI). Cell Viability Assays. Riss TL, Moravec RA, Niles AL, et al. (2013). [Link]

  • Scientific Reports. Comparison of cell-based assays to quantify treatment effects of anticancer drugs.[2] Kumar N, et al. (2018).[3] [Link]

  • Journal of Pharmacological and Toxicological Methods. Interference of test compounds with measurement of cell viability. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 3-(4-Aminophenyl)-1H-pyridin-2-one

Executive Summary & Immediate Directives Attention: There is a discrepancy in public databases regarding the CAS 242475-23-2 and the specific nomenclature 3-(4-Aminophenyl)-1H-pyridin-2-one. The protocols below are engin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Attention: There is a discrepancy in public databases regarding the CAS 242475-23-2 and the specific nomenclature 3-(4-Aminophenyl)-1H-pyridin-2-one. The protocols below are engineered based on the chemical structure provided (an aniline-substituted pyridinone), which dictates the hazard profile.

This compound is a functionalized aromatic amine . It must be treated as a sensitizing, toxic organic solid with high potential for aquatic toxicity.

  • Do NOT dispose of down the drain. This compound will pass through standard municipal water treatment and contaminate aquatic ecosystems.

  • Do NOT mix with oxidizing agents (e.g., nitric acid, peroxides) or halogenated waste streams (unless necessary for dissolution).

  • Primary Disposal Route: High-Temperature Incineration (Rotary Kiln) via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

Understanding the "Why" behind the disposal ensures compliance. This molecule combines a pyridinone scaffold with a reactive aniline group.

PropertyData / CharacteristicOperational Implication
Chemical Structure C₁₁H₁₀N₂O (Aromatic Amine / Lactam)Non-Halogenated .[1] Segregate from chlorinated solvents (DCM, Chloroform) to reduce disposal costs.
Physical State Solid (Powder/Crystal)Dust hazard. High surface area increases inhalation risk during weighing/transfer.
Reactivity Basic (Amine group)Incompatible with strong acids and strong oxidizers . Can form diazonium salts if treated with nitrites/acids.
Toxicity Profile High (Aniline derivative)Assume carcinogenic potential and skin sensitization. Rapid absorption through skin.[2]
Environmental Aquatic Toxin (Chronic)Zero-discharge policy. All rinsate must be captured.
Regulatory Classification (US/EU Context)
  • RCRA (USA): While not explicitly "P" or "U" listed by specific CAS, it meets the criteria for Characteristic Hazardous Waste (Toxicity) and should be coded as such (e.g., D001 if ignitable solvent present, or general toxic waste).

  • CLP (EU): Likely H302 (Harmful if swallowed), H317 (Skin sensitization), and H411 (Toxic to aquatic life).

Waste Stream Segregation Protocol

Effective disposal starts at the bench. Mixing waste streams creates "unknowns" that are expensive and dangerous to treat.

DOT Diagram: Waste Segregation Logic

The following decision tree illustrates how to categorize waste containing this compound.

WasteSegregation Start Waste Generation 3-(4-Aminophenyl)-1H-pyridin-2-one StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->Solid Solid/Debris Liquid Liquid Waste (Mother liquor, rinsate, reaction mixture) StateCheck->Liquid Solution/Suspension ActionSolid Double Bag (Yellow/Hazard) Label: 'Toxic Solid - Aromatic Amine' Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Organic (Contains DCM, Chloroform, etc.) SolventCheck->Halogenated Chlorinated Solvents NonHalogenated Non-Halogenated Organic (Contains MeOH, EtOAc, Acetone) SolventCheck->NonHalogenated Non-Chlorinated Aqueous Aqueous Stream (>90% Water) SolventCheck->Aqueous Water Based ActionHalo Jerry Can: Halogenated Waste Label: 'Toxic/Irritant' Halogenated->ActionHalo ActionNonHalo Jerry Can: Non-Halogenated Waste Label: 'Toxic/Flammable' NonHalogenated->ActionNonHalo ActionAq Adjust pH 6-9 -> Collect in Drum Do NOT Drain Pour Aqueous->ActionAq

Caption: Decision logic for segregating 3-(4-Aminophenyl)-1H-pyridin-2-one waste streams to ensure regulatory compliance and minimize disposal costs.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound & Debris)

Best for: Expired stocks, spill cleanup materials, contaminated gloves/weigh boats.

  • Containment: Place the material in a clear polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) or a rigid wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 3-(4-Aminophenyl)-1H-pyridin-2-one.

    • Hazards: Toxic, Irritant.[1]

  • Storage: Store in a "Satellite Accumulation Area" (SAA) until pickup. Ensure the container is closed unless adding waste.

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

Best for: Filtrates from synthesis, HPLC waste.

  • Compatibility Check: Ensure the liquid does not contain oxidizers (e.g., Hydrogen Peroxide) which could react with the amine.

  • Segregation:

    • If dissolved in DCM/Chloroform : Pour into Halogenated waste carboy.

    • If dissolved in Methanol/Ethanol/Ethyl Acetate : Pour into Non-Halogenated waste carboy.

    • Note: The non-halogenated stream is significantly cheaper to incinerate.

  • Rinsing: When cleaning glassware, the first three rinses with solvent must be collected as hazardous waste. Only subsequent washes (where concentration is negligible) can be treated as standard lab wash.

C. Empty Containers
  • Triple Rinse: Triple rinse the original bottle with a solvent capable of dissolving the residue (e.g., Methanol).

  • Collect Rinsate: Pour all rinsate into the appropriate liquid waste carboy (see Section B).

  • Deface Label: Cross out the original label and mark "Empty."

  • Disposal: Discard the glass/plastic bottle in the standard lab glass trash (unless it is P-listed, which this is not, but check local facility rules).

Emergency Response: Spill Management

Spills of aromatic amines require immediate action to prevent tracking and inhalation.

DOT Diagram: Spill Response Loop

SpillResponse Alert 1. Alert & Isolate Evacuate immediate area PPE 2. Don PPE Nitrile gloves (double), N95/P100 Mask, Goggles Alert->PPE Type Spill Type? PPE->Type Dry Dry Powder Type->Dry Wet Liquid/Solution Type->Wet Sweep Gently Sweep Avoid Dust Generation Dry->Sweep Absorb Absorb with Vermiculite or Chem-Pads Wet->Absorb Clean 3. Decontaminate Wipe surface with MeOH, then Soap & Water Sweep->Clean Absorb->Clean Dispose 4. Disposal Bag all materials as Hazardous Waste Clean->Dispose

Caption: Emergency workflow for containing and cleaning spills of aromatic amine intermediates.

Critical Note on Cleaning Agents: Do NOT use bleach (sodium hypochlorite) to clean up aromatic amine spills immediately. Bleach can react with amines to form chloramines (toxic gas). Use a mild detergent or alcohol-based solvent first, followed by water.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Regulations. Retrieved from [Link]

  • PubChem. 1-(4-Aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone (Apixaban Intermediate Data). (Used for structural analogy). Retrieved from [Link]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aromatic Amines. Retrieved from [Link]

Sources

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